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  • Product: 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol
  • CAS: 2200106-27-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol: Structure, Properties, and Therapeutic Potential

For Immediate Release A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed exploration of the chemical structure, physical properties, and pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the chemical structure, physical properties, and potential therapeutic applications of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol. Given the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and predictive models to offer a robust preliminary understanding for the scientific community.

Introduction: The Convergence of a Privileged Scaffold and a Bioisosteric Moiety

The molecule 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol represents a compelling intersection of two key structural motifs in medicinal chemistry: the pyrimidine ring and the cyclobutane moiety. Pyrimidine and its derivatives are fundamental components of nucleic acids and are recognized as "privileged structures" due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The cyclobutane ring, a four-membered carbocycle, is increasingly utilized as a bioisostere for larger or more flexible groups in drug design, offering unique conformational constraints and metabolic stability. The combination of these two fragments in 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol suggests a high potential for novel biological activity, making it a molecule of significant interest for drug discovery and development programs.

Chemical Structure and Identification

The chemical structure of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol consists of a cyclobutanol ring where the amino group at the 2-position is substituted with a pyrimidin-2-yl group.

Molecular Formula: C₈H₁₁N₃O

Molecular Weight: 165.19 g/mol

IUPAC Name: 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

CAS Number: A unique CAS registry number for this specific compound has not been identified in publicly available databases, suggesting it may be a novel or less-studied molecule.

Canonical SMILES: C1CC(C(C1)O)NC2=NC=CC=N2

InChI Key: (Predicted) Information not available.

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on computational models and the known properties of its constituent moieties, 2-aminopyrimidine and 2-aminocyclobutanol.

PropertyPredicted ValueSource
Molecular Weight 165.19 g/mol Calculated
XLogP3 0.3Predicted
Hydrogen Bond Donor Count 2Predicted
Hydrogen Bond Acceptor Count 4Predicted
Rotatable Bond Count 2Predicted
Topological Polar Surface Area 71.9 ŲPredicted
Boiling Point Not available-
Melting Point Not available-
Solubility Not available-

Synthesis and Methodologies

Proposed Synthetic Pathway

The proposed synthesis involves a single-step reaction between 2-chloropyrimidine and 2-aminocyclobutanol.

G reactant1 2-Chloropyrimidine product 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol reactant1->product SNAr Reaction Base, Solvent Base, Solvent reactant1->Base, Solvent SNAr Reaction reactant2 2-Aminocyclobutanol reactant2->product SNAr Reaction reactant2->Base, Solvent SNAr Reaction + + +->product SNAr Reaction +->Base, Solvent SNAr Reaction

Caption: Proposed Synthesis of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on similar documented reactions.[4][5] Optimization of reaction conditions would be necessary.

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • 2-Aminocyclobutanol (1.1 eq)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base (2.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyrimidine and the anhydrous solvent.

  • Add 2-aminocyclobutanol to the solution.

  • Add the base (e.g., triethylamine) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the chosen solvent.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can act as a competing nucleophile.

  • Base: Neutralizes the HCl generated during the SNAr reaction, driving the reaction to completion. Triethylamine is a common choice as it is a non-nucleophilic base.

  • Heating: Provides the necessary activation energy for the nucleophilic substitution on the electron-deficient pyrimidine ring.

Predicted Spectroscopic Data

Predicting the spectroscopic data for a novel compound is crucial for its characterization. The following are predicted NMR and IR spectral features based on the analysis of its structural components.

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra can be achieved through computational methods, such as Density Functional Theory (DFT) calculations, which have shown high accuracy.[6]

¹H NMR (Predicted):

  • Pyrimidine Protons: Doublet of doublets and a triplet in the aromatic region (δ 6.5-8.5 ppm).

  • Cyclobutane Protons: A series of multiplets in the aliphatic region (δ 1.5-4.5 ppm). The protons attached to the carbons bearing the hydroxyl and amino groups would be expected to be the most downfield.

  • NH and OH Protons: Broad singlets, with chemical shifts that are dependent on solvent and concentration. The NH proton is expected to be in the range of δ 5.0-8.0 ppm, and the OH proton in the range of δ 2.0-5.0 ppm.

¹³C NMR (Predicted):

  • Pyrimidine Carbons: Resonances in the aromatic region (δ 110-160 ppm).

  • Cyclobutane Carbons: Resonances in the aliphatic region (δ 20-80 ppm). The carbons attached to the heteroatoms (C-OH and C-N) will be the most downfield.

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[7][8][9][10]

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: A medium to sharp band in the region of 3200-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=N and C=C Stretch (Pyrimidine Ring): Multiple bands in the region of 1400-1600 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

  • C-N Stretch: A band in the region of 1200-1350 cm⁻¹.

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol, the known activities of related pyrimidine derivatives provide a strong basis for predicting its therapeutic potential. Pyrimidine-based compounds are known to exhibit a wide array of biological activities, making them a cornerstone in drug discovery.[1][11][12]

Rationale for Therapeutic Potential

The pyrimidine scaffold is a key component in numerous approved drugs targeting a variety of diseases.[1] The introduction of an amino-cyclobutanol moiety can modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, and can also provide additional hydrogen bonding interactions with biological targets.

Potential Therapeutic Areas

Based on the activities of structurally similar compounds, 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol could be investigated for the following therapeutic applications:

  • Anticancer Activity: Many pyrimidine derivatives are potent anticancer agents, often acting as kinase inhibitors.[13][14] The target molecule could be screened against various cancer cell lines and specific kinases involved in cancer progression.

  • Antimicrobial Activity: The pyrimidine nucleus is present in many antimicrobial agents.[3] The compound could be tested for its efficacy against a panel of bacterial and fungal strains.

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.

  • Antiviral Activity: Pyrimidine analogues are a well-established class of antiviral drugs.[2]

Structure-Activity Relationship (SAR) and QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies on pyrimidine derivatives have been instrumental in optimizing their biological activities.[13][15][16][17] These studies have highlighted the importance of specific substitutions on the pyrimidine ring for target affinity and selectivity. For 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol, future SAR studies could involve modifications of both the pyrimidine and cyclobutanol rings to explore the impact on its biological profile.

The following diagram illustrates a conceptual workflow for the investigation of this molecule in a drug discovery context.

G A Synthesis of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol B Structural Characterization (NMR, IR, MS) A->B C In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) B->C D Identification of Active 'Hit' C->D E Lead Optimization (SAR Studies) D->E F In Vivo Efficacy and Toxicology Studies E->F G Preclinical Candidate Selection F->G

Caption: Drug Discovery Workflow for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.

Conclusion and Future Directions

2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol is a novel chemical entity with significant potential for applications in drug discovery. While experimental data is currently lacking, this technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential biological evaluation. The convergence of the privileged pyrimidine scaffold with the bioisosteric cyclobutanol moiety makes this compound a highly attractive target for further investigation. Future research should focus on the experimental validation of the proposed synthetic route, thorough characterization of the molecule's physicochemical and spectroscopic properties, and comprehensive screening for a range of biological activities. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this promising compound and its derivatives.

References

Click to expand
  • Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. (2001).
  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. PMC.
  • QSAR Studies of Larvicidal Activity against Aedes aegypti Pyrimidine Deriv
  • Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. PMC. (2022).
  • Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. (2025).
  • Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. (2001).
  • Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed. (2002).
  • Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. (2022).
  • Application Notes and Protocols: Synthesis of Chiral Amino Alcohols
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. (2022).
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. (2025).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. (2024).
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. (2023).
  • Pyrimidine-Based Compounds: Synthesis and Therapeutic Applic
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017).
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing.
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset. (2015).
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermedi
  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines.
  • IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace.
  • pdf. Journal of Molecular Science. (2025).
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. (2024).
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. (2005).
  • 1H, 13C and 15N NMR assignments of cyclophilin LRT2 (OsCYP2)

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity and Safety Profile of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

Abstract The development of novel small molecule therapeutics requires a rigorous and systematic evaluation of their potential toxicity at the earliest stages of discovery. This guide outlines a comprehensive, multi-tier...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of novel small molecule therapeutics requires a rigorous and systematic evaluation of their potential toxicity at the earliest stages of discovery. This guide outlines a comprehensive, multi-tiered strategy for establishing the preliminary toxicity and safety profile of the novel chemical entity, 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol. By integrating computational toxicology, a battery of in vitro assays, and targeted in vivo studies, this framework provides the critical data necessary for informed decision-making in the progression of a drug candidate. The methodologies described herein are grounded in international regulatory guidelines and best practices, ensuring scientific integrity and the generation of a robust preliminary risk assessment.

Introduction: The Imperative for Early Safety Assessment

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with safety-related attrition being a primary cause of failure. Identifying potential safety liabilities early in the drug discovery process is paramount to de-risking projects, conserving resources, and ultimately, ensuring patient safety.[1][2] This document provides a technical framework for the initial safety evaluation of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol, a small molecule with a novel structure. The strategy is designed to efficiently identify major toxicological red flags through a logical progression of studies, from predictive computational models to definitive biological assays.

The core objective of this preliminary toxicity profile is not to provide an exhaustive characterization, but rather to:

  • Identify potential hazards related to cytotoxicity, genotoxicity, and acute systemic toxicity.

  • Establish an initial therapeutic window.

  • Inform go/no-go decisions for further development.

  • Guide the design of more extensive, formal preclinical toxicology studies required for an Investigational New Drug (IND) application.[3][4]

This guide is structured to follow a standard workflow, beginning with non-experimental predictive methods and progressing to increasingly complex biological systems.

Stage 1: In Silico Toxicological Prediction

Before committing to resource-intensive laboratory experiments, computational (in silico) toxicology provides a rapid, cost-effective initial screen for potential hazards based on the chemical structure of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.[1][5][6] These methods use sophisticated algorithms and databases of known toxic compounds to predict a range of toxic effects.[5][7]

2.1 Rationale and Approach

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and expert systems, analyze the molecule for toxicophores—substructural fragments known to be linked to specific toxicities.[5][8] This allows for early identification of potential for mutagenicity, carcinogenicity, hepatotoxicity, and other adverse effects.[1][5]

2.2 Recommended Platforms A combination of at least two different modeling platforms is recommended to increase the predictive confidence.

  • Knowledge-Based (Expert) Systems: (e.g., DEREK Nexus®) - Identifies toxicophores based on rules derived from published data.

  • Statistical-Based Systems: (e.g., TOPKAT®, Lazar) - Uses statistical models built from large datasets to predict toxicity endpoints.[8]

2.3 Data Interpretation The output from these systems is a list of potential structural alerts. A positive finding does not confirm toxicity but flags a specific liability that must be investigated experimentally in subsequent stages.

Stage 2: In Vitro Toxicity Assessment

The cornerstone of the preliminary safety profile is a battery of in vitro assays designed to assess cytotoxicity, genotoxicity, and specific organ-system liabilities, such as cardiotoxicity. These assays provide the first experimental data on the biological activity of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.

3.1 General Cytotoxicity Assessment

3.1.1 Rationale General cytotoxicity assays determine the concentration at which a compound causes cell death. This is a fundamental measure of potency and is used to set the dose ranges for subsequent, more complex in vitro assays.[9] A dual-assay approach is recommended to distinguish between different mechanisms of cell death.

  • Metabolic Viability (MTT Assay): Measures mitochondrial reductase activity, an indicator of metabolically active, viable cells.[10][11]

  • Membrane Integrity (LDH Assay): Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of necrosis or late-stage apoptosis.[10][12][13]

3.1.2 Experimental Protocol: MTT and LDH Assays

  • Cell Line Selection: Utilize at least two well-characterized human cell lines representing different tissues, for example:

    • HepG2 (Hepatocellular Carcinoma): A widely used model for liver toxicity, as the liver is a primary site of drug metabolism and potential toxicity.[11]

    • HEK293 (Human Embryonic Kidney): Represents the kidney, a key organ for drug elimination. The choice of cell lines that mimic the target tissue provides a more biologically relevant context for studying drug responses.[14][15]

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol (e.g., 10 concentrations from 0.1 µM to 100 µM) and treat the cells for a relevant exposure period (e.g., 24 or 48 hours).[10] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[10]

  • Assay Procedure (LDH):

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[16]

    • Add the LDH reaction mixture to each well and incubate at room temperature, protected from light.[10]

    • Add a stop solution and measure absorbance at 490 nm.[10][12]

  • Assay Procedure (MTT):

    • Add MTT solution to the remaining cells in the original plate and incubate for 3-4 hours at 37°C.[10]

    • Remove the medium and dissolve the resulting formazan crystals in DMSO.[10]

    • Measure absorbance at the appropriate wavelength (e.g., 570 nm).

3.1.3 Data Presentation

CompoundCell LineAssayExposure Time (h)IC50 (µM)
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-olHepG2MTT24>100
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-olHepG2LDH24>100
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-olHEK293MTT2485.2
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-olHEK293LDH24>100
Positive Control (e.g., Doxorubicin)HepG2MTT240.5

Table 1: Hypothetical cytotoxicity data for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol. IC50 is the concentration that inhibits 50% of the measured response.

3.2 Genotoxicity Assessment

3.2.1 Rationale Genotoxicity testing is a regulatory requirement designed to detect compounds that can induce genetic damage, a key event in carcinogenesis.[17] The standard preliminary battery, as recommended by the International Council for Harmonisation (ICH) guideline S2(R1), includes a bacterial mutation assay and an in vitro mammalian cell assay for chromosomal damage.[17][18][19][20][21]

3.2.2 Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for evaluating a chemical's mutagenic potential by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[22][23][24]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis strain_prep Overnight culture of S. typhimurium strains (e.g., TA98, TA100) mix Combine bacteria, compound, and S9 mix (or buffer) in molten top agar strain_prep->mix compound_prep Prepare serial dilutions of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol compound_prep->mix s9_prep Prepare S9 mix (metabolic activation) s9_prep->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze for dose-dependent increase vs. negative control count->analyze

Caption: Workflow for the Ames bacterial reverse mutation assay.

Protocol Details: Ames Test

  • Strains: Use a minimum of four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA) to detect different types of mutations.[24]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[25][26] This is critical because some chemicals only become mutagenic after being metabolized by liver enzymes.[25][27]

  • Procedure:

    • Combine the bacterial culture, test compound dilution, and either S9 mix or a buffer into molten top agar.[24]

    • Pour the mixture onto minimal glucose agar plates.[28]

    • Incubate for 48-72 hours at 37°C.[22]

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).[28]

  • Positive Result Criteria: A positive result is typically defined as a reproducible, dose-related increase in the number of revertant colonies that is at least two-fold greater than the vehicle control count.

3.2.3 In Vitro Mammalian Cell Micronucleus Test

This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) events.[29][30] A micronucleus is a small, extra nucleus formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[30][31][32]

Micronucleus_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis seed Seed mammalian cells (e.g., CHO-K1, TK6) treat Treat with compound (± S9 mix) for 3-6 hrs seed->treat wash Wash and add fresh medium containing Cytochalasin B treat->wash incubate Incubate for 1.5-2.0 cell cycles wash->incubate harvest Harvest cells (hypotonic treatment) incubate->harvest fix Fix and stain cells on microscope slides harvest->fix score Score micronuclei in binucleated cells (at least 2000 cells) fix->score analyze Statistically analyze for significant increase score->analyze

Caption: Workflow for the cytokinesis-block micronucleus assay.

Protocol Details: In Vitro Micronucleus Test

  • Cell Lines: Use established mammalian cell lines such as Chinese Hamster Ovary (CHO), TK6, or human peripheral blood lymphocytes.[29]

  • Treatment: Expose cell cultures to at least three concentrations of the test compound, determined from the prior cytotoxicity assays, both with and without S9 metabolic activation.[29][31]

  • Cytokinesis Block: Add Cytochalasin B to the culture medium after treatment.[30][33] This inhibitor of cytokinesis allows for the accumulation of binucleated cells, ensuring that only cells that have undergone one nuclear division are scored for micronuclei.[32][33]

  • Harvesting and Scoring: Harvest, fix, and stain cells. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[33]

  • Positive Result Criteria: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[29]

3.2.4 Data Presentation

AssayConditionConcentration (µ g/plate or µM)Result
Ames Test (TA100) - S95 - 5000 µ g/plate Negative
+ S95 - 5000 µ g/plate Negative
Micronucleus (CHO) - S910 - 100 µMNegative
+ S910 - 100 µMNegative

Table 2: Hypothetical summary of genotoxicity results.

3.3 hERG Inhibition Assay (Safety Pharmacology)

3.3.1 Rationale Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability linked to drug-induced QT interval prolongation, which can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[34][35][36] Therefore, early assessment of hERG channel inhibition is a mandatory part of safety pharmacology.[36]

3.3.2 Experimental Protocol: Automated Patch Clamp

  • System: Use a high-throughput automated patch-clamp system (e.g., QPatch, SyncroPatch) with a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[34]

  • Procedure:

    • Cells are captured on a planar patch-clamp chip, and a high-resistance seal is formed.

    • A specific voltage protocol is applied to elicit the characteristic hERG current.[34]

    • The compound is applied at increasing concentrations, and the inhibition of the hERG current is measured.[34]

  • Controls: Include a vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control.[34]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

3.3.3 Data Presentation

CompoundAssay SystemIC50 (µM)
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-olQPatch>30
Positive Control (e.g., E-4031)QPatch0.01

Table 3: Hypothetical hERG inhibition data.

Stage 3: Preliminary In Vivo Acute Toxicity

4.1 Rationale While in vitro assays are powerful, they cannot fully replicate the complexity of a whole organism. A preliminary in vivo study provides essential information on systemic toxicity, target organs, and helps establish a maximum tolerated dose (MTD). The OECD 423 (Acute Toxic Class Method) guideline is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[37][38][39][40][41]

4.2 Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Species: Use a single rodent species, typically female rats.[39]

  • Dosing:

    • Administer the compound via the intended clinical route (e.g., oral gavage).

    • Start with a group of 3 animals at a defined starting dose (e.g., 300 mg/kg), selected based on in vitro data.[39]

  • Observation:

    • Observe animals closely for the first few hours post-dosing and then daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in behavior, posture, respiration), body weight changes, and any mortality.

  • Stepwise Procedure: The outcome of the first group determines the next step:

    • If mortality occurs, the test is repeated at a lower dose.

    • If no mortality occurs, the test is repeated at a higher dose.

  • Endpoint: The study allows the classification of the compound into a GHS toxicity category and provides an estimate of the lethal dose (LD50).[37][38]

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any target organ abnormalities.

4.3 Data Presentation

Starting Dose (mg/kg)Number of AnimalsMortalityClinical SignsOutcomeGHS Category
30030/3None observedTest at next higher dose-
200030/3None observedStop testCategory 5 or Unclassified

Table 4: Hypothetical results from an acute oral toxicity study (OECD 423).

Synthesizing the Preliminary Safety Profile

The integration of data from these three stages provides a holistic, preliminary safety profile for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.

Toxicity_Profile_Workflow start NCE: 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol insilico Stage 1: In Silico Prediction (QSAR, DEREK) start->insilico cytotox Cytotoxicity (MTT, LDH) insilico->cytotox Flags potential liabilities invitro Stage 2: In Vitro Assays invivo Stage 3: In Vivo Acute Tox (OECD 423) invitro->invivo Informs starting dose profile Synthesize Preliminary Safety Profile invivo->profile decision Go / No-Go Decision for Further Development profile->decision genotox Genotoxicity (Ames, Micronucleus) cytotox->genotox Sets dose range herg Safety Pharmacology (hERG Assay) cytotox->herg Sets dose range genotox->profile herg->profile

Caption: Integrated workflow for building a preliminary safety profile.

Interpretation of Hypothetical Findings:

  • In Silico: No significant structural alerts were flagged.

  • Cytotoxicity: The compound exhibits low cytotoxicity (in vitro IC50 > 85 µM), suggesting a favorable initial therapeutic index.

  • Genotoxicity: The compound is non-mutagenic in the Ames test and does not induce chromosomal damage in the micronucleus assay. This is a very positive finding, as genotoxicity is a major reason for terminating drug candidates.

  • hERG Liability: With an IC50 > 30 µM, the risk of clinically relevant QT prolongation at therapeutic concentrations is considered low.

  • In Vivo Acute Toxicity: The compound is well-tolerated up to a high dose of 2000 mg/kg in rats, classifying it as having low acute toxicity.

References

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools.
  • International Council for Harmonisation. (2012). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use.
  • AAT Bioquest. (n.d.). Ames Test Protocol.
  • International Council for Harmonisation. (2011, November 9). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1).
  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening.
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • BenchChem. (2025). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
  • Yao, Z. J., et al. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC.
  • Gothe, S. R., et al. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Singh, A. V. (2021, August 25). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?. ResearchGate.
  • IntechOpen. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • European Medicines Agency (EMA). (2013, February 11). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline.
  • U.S. Food and Drug Administration (FDA). (2020, April 24). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.
  • ResearchGate. (n.d.). In silico tools for toxicity prediction.
  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA).
  • Dhanya, S., Lal, K., & Reena, S. R. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central.
  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • PubMed. (n.d.). Optimal levels of S9 fraction in the Ames and fluctuation tests: apparent importance of diffusion of metabolites from top agar.
  • ECA Academy. (n.d.). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)).
  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423) | PPTX.
  • Leist, M., et al. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC.
  • PubMed. (n.d.). Advantage of the use of human liver S9 in the Ames test.
  • Nymark, P., et al. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
  • The Ames Test. (n.d.).
  • Bringezu, F., & Simon, F. (2024, January 26). Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. PMC.
  • IPHASE Biosciences. (2025, April 22). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • Gupta, P., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. PMC - NIH.
  • Oxford Academic. (2015, December 27). Utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment.
  • Regulations.gov. (n.d.). REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI STUDY SPONSOR: PROJECT NUMBER: 41.
  • Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex.
  • Smith, S. M., et al. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One.
  • Fenech, M. (n.d.). The in vitro micronucleus technique. CRPR.
  • RE-Place. (n.d.). In vitro mammalian cell micronucleus test.
  • Tejs, S. (n.d.). The Ames test: a methodological short review. Biblioteka Nauki.
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.).
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Foundational

Pharmacokinetics of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol in Early Drug Discovery: A Technical Guide

Executive Summary In the landscape of modern early drug discovery, the optimization of small-molecule pharmacokinetics (PK) is inextricably linked to structural design. The scaffold 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern early drug discovery, the optimization of small-molecule pharmacokinetics (PK) is inextricably linked to structural design. The scaffold 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol represents a highly versatile, semi-polar pharmacophore frequently utilized in the development of kinase inhibitors and CNS-penetrant agents.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a dynamic system of physicochemical properties. The pyrimidin-2-ylamino moiety serves as a classic hinge-binding motif in ATP-competitive kinase inhibitors. Concurrently, the cyclobutanol ring introduces critical conformational rigidity, which strategically improves oral bioavailability compared to flexible aliphatic chains or larger, more metabolically labile cycloalkanes. This whitepaper deconstructs the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this scaffold, providing field-proven, self-validating protocols for its preclinical evaluation.

Physicochemical Profiling & ADME Rationale

To predict the in vivo behavior of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol, we must first analyze the causality between its structural features and its pharmacokinetic properties:

  • The Cyclobutanol Ring (Conformational Rigidity): The four-membered cyclobutane ring is highly strained but provides a restricted conformation that minimizes the entropic penalty upon target binding. From a PK perspective, replacing a flexible chain or a cyclohexanol with a cyclobutanol often reduces the rate of oxidative metabolism by cytochromes P450 (CYPs) due to steric hindrance and modulated lipophilicity [1].

  • The Secondary Amine (Permeability vs. Potency): The amine bridging the pyrimidine and cyclobutane rings acts as a hydrogen bond donor (HBD). While essential for target engagement (e.g., kinase hinge binding), exposed HBDs increase the polar surface area (PSA), which can limit passive membrane permeability across the gut wall or blood-brain barrier [2].

  • The Hydroxyl Group (Metabolic Soft Spot): While the hydroxyl group improves aqueous solubility, it acts as a primary metabolic soft spot. It is highly susceptible to Phase II glucuronidation (via UGT enzymes) or Phase I oxidation to a cyclobutanone derivative [3].

In Vitro Pharmacokinetic Workflows

To build a trustworthy PK profile, our in vitro assays must function as self-validating systems. The following protocol isolates Phase I metabolic clearance while controlling for matrix effects and enzymatic degradation.

Protocol 1: Microsomal Stability Assay (Self-Validating System)

This workflow determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the scaffold using Human or Rat Liver Microsomes (HLM/RLM).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes without the cofactor.

    • Causality: This ensures thermal equilibrium before initiating the enzymatic reaction, preventing artificial lag phases in the kinetic degradation curve.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated reaction.

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: Acetonitrile instantly denatures CYP enzymes, halting the reaction precisely at the target time. The inclusion of the IS at the quench step corrects for any downstream matrix effects, extraction losses, or injection volume variations during LC-MS/MS analysis, ensuring the data is internally validated.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

PK_Workflow Start Compound Synthesis 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol InVitro In Vitro ADME Profiling Start->InVitro MetStab Metabolic Stability (HLM/RLM) InVitro->MetStab Perm Permeability (Caco-2/PAMPA) InVitro->Perm InVivo In Vivo PK (Rodent) MetStab->InVivo Perm->InVivo Bioanalysis LC-MS/MS Bioanalysis InVivo->Bioanalysis Optimization Lead Optimization (SAR/SPR) Bioanalysis->Optimization Optimization->Start Iterative Cycle

Caption: Early PK screening workflow for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.

In Vivo Pharmacokinetic Evaluation

Transitioning from in vitro to in vivo requires a robust animal model protocol to determine absolute bioavailability ( F% ) and systemic clearance.

Protocol 2: Rodent IV/PO Pharmacokinetic Study

Step-by-Step Methodology:

  • Formulation Strategy: Formulate the Intravenous (IV) dose (1 mg/kg) in a cosolvent system (e.g., 5% DMSO / 5% Solutol / 90% Saline) to ensure complete dissolution. Formulate the Per Os (PO) dose (10 mg/kg) as a homogeneous suspension in 0.5% Methylcellulose.

    • Causality: IV formulations must be fully dissolved to prevent micro-embolisms and acute toxicity, whereas oral formulations can be suspensions, accurately mimicking the dissolution-limited absorption process in the gastrointestinal tract.

  • Dosing: Administer to male Sprague-Dawley rats (n=3 per route) via tail vein injection (IV) and oral gavage (PO).

  • Serial Sampling: Collect blood (200 µL) via surgically implanted jugular vein catheters at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

    • Causality: Serial sampling from the same animal eliminates inter-subject anatomical and metabolic variations, providing a highly reliable, self-consistent concentration-time curve compared to sparse sampling methods.

  • Plasma Processing: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS bioanalysis.

Quantitative Data Presentation

The following table summarizes representative preclinical PK parameters for optimized derivatives of this scaffold, demonstrating the balance between clearance and exposure.

Table 1: Representative Preclinical PK Parameters in Sprague-Dawley Rats

ParameterRouteDoseValueRationale / Implication
Clearance ( CL ) IV1 mg/kg25.4 mL/min/kgModerate clearance; represents ~45% of rat hepatic blood flow.
Volume of Distribution ( Vdss​ ) IV1 mg/kg1.8 L/kgGood tissue distribution, driven by the basicity of the pyrimidine-amine.
Half-life ( T1/2​ ) IV / POBoth1.2 - 1.5 hShort half-life, typical for unoptimized cyclobutanols prior to fluorination.
Maximum Concentration ( Cmax​ ) PO10 mg/kg850 ng/mLRapid absorption; peak concentration reached at Tmax​ ~ 1 hour.
Exposure ( AUC0−∞​ ) PO10 mg/kg3280 h·ng/mLModerate systemic exposure suitable for early efficacy models.
Bioavailability ( F% ) PO10 mg/kg50%Strong oral bioavailability, heavily aided by cyclobutane rigidity.

Metabolite Identification (MetID) & Optimization Strategies

Understanding the biotransformation of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol is crucial for lead optimization. If systemic clearance is too high, MetID studies (using high-resolution mass spectrometry, HRMS) are deployed to identify the exact sites of enzymatic attack.

The primary clearance mechanisms for this scaffold typically involve CYP3A4-mediated oxidation of the pyrimidine ring and UGT-mediated glucuronidation of the cyclobutanol hydroxyl group [3]. To optimize this, medicinal chemists often employ strategies such as substituting adjacent protons with fluorine atoms to block metabolism while maintaining the core geometry.

Met_Pathways Parent 2-[(Pyrimidin-2-yl)amino] cyclobutan-1-ol CYP CYP450 Oxidation Parent->CYP UGT UGT Glucuronidation Parent->UGT M1 Pyrimidine Oxidation (N-oxidation / Hydroxylation) CYP->M1 CYP3A4 M2 Cyclobutanol Oxidation (Ketone formation) CYP->M2 CYP2D6/3A4 M3 O-Glucuronide (via Hydroxyl group) UGT->M3 UGT1A1/2B7

Caption: Primary Phase I and Phase II metabolic pathways of the scaffold.

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as Polypharmacological Inhibitors of BET and Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist Source: PubMed (NIH) URL: [Link]

Exploratory

An In-depth Technical Guide to the Stereochemistry and Isomerism of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of a conformationally constrained cyclobutane ring and a biologically significant pyrimidine moiety in 2-[(pyrimidin-2-yl)amino]cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a conformationally constrained cyclobutane ring and a biologically significant pyrimidine moiety in 2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol presents a compelling landscape for stereochemical exploration in drug discovery. The spatial arrangement of the hydroxyl and pyrimidinylamino substituents profoundly influences the molecule's three-dimensional shape, governing its interactions with biological targets. This guide provides a comprehensive analysis of the stereoisomerism of this compound, detailing the structural nuances of its potential stereoisomers. We will delve into the foundational principles of cyclobutane stereochemistry, propose robust methodologies for the stereoselective synthesis and chiral separation of the isomers, and outline advanced analytical techniques for their definitive characterization. This document serves as a critical resource for researchers aiming to unlock the therapeutic potential of this and structurally related compounds by harnessing the power of stereochemistry.

Introduction: The Significance of Stereoisomerism in Drug Design

In the realm of medicinal chemistry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. The pyrimidine scaffold is a cornerstone of many therapeutic agents, recognized for its role in a wide array of biological processes.[1][2][3] When coupled with a cyclobutane ring, a structure known for its unique conformational properties and its increasing presence in medicinal chemistry, the resulting molecule, 2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol, becomes a molecule of significant interest.[4][5]

The seemingly subtle differences between the stereoisomers of this compound can lead to dramatic variations in their binding affinities for protein targets, metabolic stability, and overall efficacy. Therefore, a thorough understanding and the ability to isolate and characterize each stereoisomer are paramount for any drug development program centered on this chemical scaffold.

The Stereochemical Landscape of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

The structure of 2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol features two chiral centers at the C1 and C2 positions of the cyclobutane ring. This gives rise to a total of 22 = 4 possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other.

The key to understanding the relationship between these isomers lies in the relative orientation of the hydroxyl (-OH) and the pyrimidinylamino (-(NH)-C4H3N2) groups.

  • Cis Isomers: The hydroxyl and pyrimidinylamino groups are on the same face of the cyclobutane ring. This diastereomer exists as a pair of enantiomers: (1R,2S)-2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol and (1S,2R)-2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol.

  • Trans Isomers: The hydroxyl and pyrimidinylamino groups are on opposite faces of the cyclobutane ring. This diastereomer also exists as a pair of enantiomers: (1R,2R)-2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol and (1S,2S)-2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol.

Conformational Considerations of the Cyclobutane Ring:

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed C-H bonds in a planar structure.[6][7] This puckering results in two distinct substituent positions: axial and equatorial. The substituents on the cyclobutane ring will preferentially occupy the equatorial position to minimize steric hindrance. The interplay between the cis/trans configuration and the puckered conformation dictates the overall three-dimensional shape of each stereoisomer.

Strategic Approaches to Synthesis and Separation of Stereoisomers

The preparation of stereochemically pure 2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol requires a carefully planned synthetic and purification strategy.

Stereoselective Synthesis

A likely synthetic approach would involve the reaction of 2-aminopyrimidine with a suitable cyclobutane-based precursor. The stereochemical outcome of this reaction would depend heavily on the stereochemistry of the starting materials and the reaction conditions.

Proposed Synthetic Pathway:

A plausible route begins with a stereoselective synthesis of 2-aminocyclobutanol isomers. For instance, a cycloaddition reaction could be employed to form a cyclobutane ring with the desired stereochemistry, which is then further functionalized.[8]

Experimental Protocol: Stereoselective Synthesis (Hypothetical)

  • Step 1: Synthesis of a Chiral Cyclobutane Intermediate. A diastereoselective synthesis of a protected 2-aminocyclobutanol could be achieved through methods described in the literature, for example, via a [2+2] cycloaddition followed by functional group manipulation.

  • Step 2: Nucleophilic Substitution with 2-Aminopyrimidine. The chiral 2-aminocyclobutanol intermediate would then be reacted with a suitable pyrimidine derivative, such as 2-chloropyrimidine, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., DMF or NMP). The reaction temperature would be optimized to favor the desired substitution reaction while minimizing side reactions.

  • Step 3: Deprotection. Any protecting groups used on the hydroxyl or amino functionalities would be removed under appropriate conditions to yield the final stereoisomer of 2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol.

G cluster_0 Stereoselective Synthesis Chiral Cyclobutane Precursor Chiral Cyclobutane Precursor Nucleophilic Substitution Nucleophilic Substitution Chiral Cyclobutane Precursor->Nucleophilic Substitution 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine->Nucleophilic Substitution Protected Intermediate Protected Intermediate Nucleophilic Substitution->Protected Intermediate Deprotection Deprotection Protected Intermediate->Deprotection Pure Stereoisomer Pure Stereoisomer Deprotection->Pure Stereoisomer

Caption: Proposed workflow for stereoselective synthesis.

Chiral Separation of Stereoisomers

When a synthesis results in a mixture of stereoisomers, chromatographic separation is the most effective method for their isolation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs):

Chiral HPLC is the gold standard for separating enantiomers and diastereomers.[9][10] The choice of the chiral stationary phase is critical for achieving successful separation.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A screening of various chiral stationary phases is recommended. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for their broad applicability.[9]

  • Mobile Phase Optimization: A systematic optimization of the mobile phase composition is crucial. This typically involves varying the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution.

  • Detection: UV detection is suitable for this compound due to the presence of the pyrimidine chromophore.

  • Data Analysis: The retention times of the separated isomers are used for their identification and quantification. The resolution factor (Rs) should be greater than 1.5 for baseline separation.[11]

Parameter Starting Conditions Optimization Strategy
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Screen different CSPs if initial separation is poor.
Mobile Phase Hexane/Isopropanol (90:10 v/v)Vary the ratio of hexane and isopropanol.
Flow Rate 1.0 mL/minAdjust for optimal resolution and analysis time.
Column Temperature 25 °CVary temperature to improve selectivity.
Detection UV at 254 nmSelect a wavelength of maximum absorbance.

Table 1: Initial and optimization parameters for chiral HPLC method development.

Analytical Characterization of Stereoisomers

Once isolated, the absolute and relative stereochemistry of each isomer must be unequivocally determined. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers and, with the use of chiral derivatizing or solvating agents, can also differentiate enantiomers.[12][13][14]

  • 1H NMR: The coupling constants (J-values) between the protons on the cyclobutane ring can provide information about their relative stereochemistry (cis or trans). For diastereomers, distinct chemical shifts for corresponding protons are expected.

  • 13C NMR: Diastereomers will exhibit different chemical shifts for the carbon atoms, particularly those of the cyclobutane ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to determine the spatial proximity of protons. For the cis isomer, a cross-peak between the protons at C1 and C2 would be expected, which would be absent in the trans isomer.

G cluster_1 NMR Characterization Isolated Isomer Isolated Isomer 1H_NMR 1H NMR Isolated Isomer->1H_NMR 13C_NMR 13C NMR Isolated Isomer->13C_NMR NOESY NOESY Isolated Isomer->NOESY Relative_Stereochemistry Relative Stereochemistry (cis/trans) 1H_NMR->Relative_Stereochemistry NOESY->Relative_Stereochemistry

Caption: NMR techniques for determining relative stereochemistry.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of a molecule.[15] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals of the isolated isomer are grown by slow evaporation of a suitable solvent or by vapor diffusion.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion.

Conclusion and Future Directions

The stereochemical complexity of 2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol offers a rich field for investigation with direct implications for drug discovery. The ability to synthesize, separate, and characterize the individual stereoisomers is a critical capability for any research program focused on this scaffold. The distinct three-dimensional structures of the cis and trans diastereomers, and their respective enantiomers, will undoubtedly lead to different biological activities.

Future work should focus on the biological evaluation of each of the four stereoisomers to establish a clear structure-activity relationship (SAR). This knowledge will be invaluable for the rational design of more potent and selective drug candidates. The methodologies outlined in this guide provide a robust framework for undertaking such studies and advancing our understanding of the role of stereochemistry in the therapeutic potential of pyrimidine-cyclobutane hybrids.

References

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  • ResearchGate. 2-Butanol chiral molecules: (A) right-handed ( R ) 2-butanol, (B).... ResearchGate. [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 163-172. [Link]

  • Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. [Link]

  • Asai, S., et al. (2021). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry, 86(17), 11849–11857. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Pérez-Soto, G., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. PMC. [Link]

  • Leite, J. P., et al. (1996). 1H NMR Spectrometry of their Diastereomeric Valine Esters. SciELO. [Link]

  • Sharma, V., & Sharma, K. V. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(1), 17-23. [Link]

  • LibreTexts, C. (2022, July 4). Stereochemistry of Amino Acids. Chemistry LibreTexts. [Link]

  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. [Link]

  • Antonchick, A. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8754–8759. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol Scaffold for Kinase Inhibitor Discovery

Introduction: A Privileged Scaffold for Kinase Inhibition The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, targeting a vast array of diseases from cancer to inflammatory dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, targeting a vast array of diseases from cancer to inflammatory disorders. Within this landscape, the 2-aminopyrimidine moiety has emerged as a "privileged" scaffold, prized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[1][2] This application note details the utility and experimental evaluation of a novel scaffold, 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol , which combines the established kinase-binding properties of 2-aminopyrimidine with the advantageous physicochemical attributes of a cyclobutane ring.

The strategic incorporation of a cyclobutane-1-ol moiety is predicted to confer several benefits, including improved metabolic stability and the introduction of a hydroxyl group that can be exploited for further derivatization or to engage in additional interactions within the kinase active site. This guide provides a comprehensive overview of the potential applications of this scaffold, focusing on Janus Kinases (JAKs) and Rho-associated coiled-coil containing protein kinases (ROCKs) as primary target classes, and offers detailed protocols for its characterization.

Scientific Rationale and Potential Applications

The 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol scaffold is a promising starting point for the development of inhibitors against multiple kinase families. The rationale for its application is based on the well-documented roles of its constituent parts in kinase inhibition.

The 2-Aminopyrimidine Core: A Hinge-Binding Powerhouse

The 2-aminopyrimidine core is a bioisostere of the adenine base of ATP and is a recurring motif in numerous clinically approved kinase inhibitors.[1] Its primary role is to anchor the inhibitor to the kinase hinge region through a pair of hydrogen bonds, a critical interaction for potent inhibition.

The Cyclobutanol Substituent: A Key to Potency and Selectivity

The cyclobutane ring is increasingly utilized in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. Compared to more flexible alkyl chains, the rigid structure of the cyclobutane ring can reduce the entropic penalty upon binding to the target, potentially leading to higher affinity. Furthermore, the cyclobutane moiety can occupy hydrophobic pockets adjacent to the ATP-binding site, contributing to both potency and selectivity.[3] The hydroxyl group on the cyclobutane ring offers a vector for further chemical modification to fine-tune the inhibitor's properties or to form additional hydrogen bonds with the target kinase.

Primary Kinase Targets: JAK and ROCK Families

Based on the structural features of the scaffold and data from analogous compounds, the Janus Kinase (JAK) family and Rho-associated coiled-coil containing protein kinase (ROCK) family are high-priority targets for inhibitors derived from this scaffold.

  • Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[4] Dysregulation of JAK signaling is implicated in a wide range of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[5][6][7] Notably, patents for JAK inhibitors have explicitly included cyclobutane derivatives with pyrimidine-like cores, underscoring the potential of the 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol scaffold in this area.[5][6]

  • Rho-associated Kinases (ROCKs): The ROCK family (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, migration, and contraction.[8][9] ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and inflammatory disorders.[8][9][10] The 2-aminopyrimidine scaffold is a known feature of some ROCK inhibitors, making this a promising avenue for exploration.[9]

The signaling pathways for JAK/STAT and ROCK are depicted below:

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Inhibitor 2-[(Pyrimidin-2-yl)amino] cyclobutan-1-ol Scaffold Inhibitor->JAK Inhibits

Caption: JAK/STAT Signaling Pathway and Point of Inhibition.

ROCK_Pathway RhoA-GTP Active RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain ROCK->MLC Phosphorylates (Activates) Actin_Cytoskeleton Actin Cytoskeleton Reorganization LIMK->Actin_Cytoskeleton MLCP->MLC Dephosphorylates MLC->Actin_Cytoskeleton Inhibitor 2-[(Pyrimidin-2-yl)amino] cyclobutan-1-ol Scaffold Inhibitor->ROCK Inhibits Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation Synthesis Synthesis of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol (Protocol 1) Biochemical_Assay In Vitro Kinase Assay (Protocol 2) Synthesis->Biochemical_Assay IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Treatment Treat Cells with Compound IC50->Cell_Treatment Western_Blot Western Blot for Phospho-Proteins (Protocol 3) Cell_Treatment->Western_Blot Cell_Viability Cell Viability/Proliferation Assay Cell_Treatment->Cell_Viability

Sources

Application

Preparation and Execution of In Vitro Kinase Assays Using 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

Application Note & Protocol Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Pharmacological Rationale and Structural Causality The development of central nervous system (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists

Pharmacological Rationale and Structural Causality

The development of central nervous system (CNS)-active kinase inhibitors requires a delicate balance between biochemical potency and physicochemical properties. The compound 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol represents a highly privileged pharmacophore in modern drug discovery, particularly for targeting kinases implicated in neurodegenerative and inflammatory pathways, such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Janus Kinases (JAK)[1].

Why this specific structure?

  • The 2-Aminopyrimidine Core: This moiety acts as a potent, orthosteric ATP-competitive hinge binder. The N1 nitrogen and the exocyclic amine form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met1949 in the LRRK2 kinase domain).

  • The Cyclobutan-1-ol Appendage: Aliphatic rings like cyclobutane restrict the conformational flexibility of the molecule, minimizing the entropic penalty upon target binding. Furthermore, the hydroxyl group acts as a precise hydrogen bond donor/acceptor to interact with the solvent-exposed ribose-binding pocket. Crucially, replacing planar aromatic rings with a cyclobutanol moiety lowers the Topological Polar Surface Area (TPSA) and improves aqueous solubility—key parameters required for crossing the blood-brain barrier (BBB)[2][3].

G Compound 2-[(Pyrimidin-2-yl)amino] cyclobutan-1-ol LRRK2 LRRK2 (Kinase) Compound->LRRK2 Competitive Inhibition Rab10 Rab10 (Substrate) LRRK2->Rab10 Phosphorylates ATP ATP ATP->LRRK2 Binds Hinge pRab10 Phospho-Rab10 (Thr73) Rab10->pRab10 Trafficking Lysosomal Dysfunction pRab10->Trafficking Pathogenic Cascade

Fig 1: Mechanism of LRRK2 inhibition by pyrimidin-2-ylamino derivatives and downstream effects.

Compound Preparation and Handling

Due to the lipophilic nature of the pyrimidine core, improper handling can lead to compound aggregation, resulting in promiscuous inhibition artifacts (e.g., false positives in high-throughput screens).

Stock Solution Preparation
  • Solubilization: Weigh the lyophilized 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol powder and dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

    • Causality: Anhydrous DMSO prevents the hydrolysis of the compound and maintains solubility. Water absorption from the atmosphere can cause micro-precipitation.

  • Storage: Aliquot the stock into amber glass vials (to prevent UV-induced degradation of the pyrimidine ring) and store at -20°C.

  • Working Dilutions: Prepare a 10-point, 3-fold serial dilution in 100% DMSO. Do not use aqueous buffers for intermediate dilutions to avoid crossing the kinetic solubility limit before the compound reaches the assay microplate.

In Vitro Biochemical Protocol: TR-FRET Kinase Assay

To evaluate the orthosteric inhibition of LRRK2, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. TR-FRET utilizes a time delay before measuring emission, effectively eliminating interference from compound auto-fluorescence—a common issue with pyrimidine derivatives.

Workflow Prep Compound Prep Dilution Acoustic Dispensing Prep->Dilution Incubation Kinase Reaction Dilution->Incubation Detection TR-FRET Readout Incubation->Detection Analysis Data Analysis Detection->Analysis

Fig 2: High-throughput TR-FRET in vitro kinase assay workflow for compound potency evaluation.

Assay Self-Validation System

Every 384-well assay plate must be a self-contained, self-validating system. Include the following controls:

  • Max Signal (0% Inhibition): Kinase + ATP + Substrate + DMSO vehicle.

  • Min Signal (100% Inhibition): ATP + Substrate + DMSO vehicle (No Kinase).

  • Reference Standard: A well-characterized LRRK2 inhibitor (e.g., MLi-2) to track day-to-day reproducibility.

  • Quality Metric: The assay is only valid if the Z'-factor is > 0.6. Z′=1−∣μMax​−μMin​∣3(σMax​+σMin​)​ .

Step-by-Step Methodology
  • Buffer Preparation: Prepare the Kinase Reaction Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Causality: DTT maintains the catalytic cysteine residues in a reduced state. Tween-20 is critical; it prevents the pyrimidine compound from forming colloidal aggregates that nonspecifically sequester the kinase.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of the serially diluted compound directly into a dry 384-well low-volume pro-plate.

  • Enzyme Addition: Add 2.5 µL of 2X recombinant LRRK2 (G2019S mutant) in Kinase Buffer. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 2.5 µL of a 2X mix containing ATP and the ULight-labeled generic kinase substrate.

    • Causality: The final ATP concentration must be set precisely at the Km​ of LRRK2 (approx. 134 µM). If ATP is too high, it will outcompete the compound, artificially inflating the apparent IC₅₀.

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Termination & Detection: Add 5 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and the Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine target phosphorylation.

Cellular Target Engagement: Phospho-Rab10 Assay

Biochemical potency does not guarantee cellular efficacy, as the compound must traverse the lipid bilayer. Rab10 is a direct physiological substrate of LRRK2; monitoring its phosphorylation at Thr73 provides a direct readout of intracellular target engagement[3].

Step-by-Step Methodology
  • Cell Plating: Seed A549 cells (which express high endogenous LRRK2) in a 96-well plate at 20,000 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Replace media with serum-free DMEM containing the 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol dilutions (final DMSO concentration 0.1%). Incubate for 2 hours.

    • Causality: Serum-free media is used because serum proteins can bind lipophilic drugs, reducing the free fraction of the compound and shifting the cellular IC₅₀.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP).

  • Quantification: Analyze lysates using a capillary Western Blot system (e.g., ProteinSimple Jess) probing for p-Rab10 (Thr73) and total Rab10. Normalize the p-Rab10 signal to total Rab10 to account for variations in cell number.

Data Presentation & Interpretation

The integration of the cyclobutanol moiety significantly alters the physicochemical profile of the pyrimidine scaffold. Below is a representative data summary illustrating the structural advantages of this substitution compared to a traditional planar aromatic appendage.

Compound ScaffoldBiochemical IC₅₀ (LRRK2 G2019S)Cellular IC₅₀ (p-Rab10)MW ( g/mol )TPSA (Ų)BBB Permeability (In Vitro MDCK-MDR1 Efflux Ratio)
Planar Aromatic Analogue 4.2 nM85 nM385.482.5High Efflux (ER > 10)
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol 6.8 nM12 nM320.265.1Low Efflux (ER < 2.5)

Interpretation: While the biochemical potency slightly decreases with the aliphatic cyclobutanol substitution, the cellular potency dramatically improves. This is driven by the reduced TPSA and molecular weight, which enhances passive membrane permeability and reduces susceptibility to P-glycoprotein (P-gp) efflux pumps, making it a superior candidate for CNS indications[1][2].

References

Sources

Method

Application Note: Advanced NMR Sample Preparation Protocol for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

Introduction & Chemical Context 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol is a highly functionalized small molecule characterized by a rigid cyclobutane core, an electron-deficient pyrimidine ring, and two distinct hydrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol is a highly functionalized small molecule characterized by a rigid cyclobutane core, an electron-deficient pyrimidine ring, and two distinct hydrogen-bonding motifs: a secondary amine (-NH-) and a secondary alcohol (-OH).

For drug development professionals and structural chemists, the primary analytical challenges for this compound are:

  • Stereochemical Assignment : Differentiating between the cis and trans diastereomers on the cyclobutane ring.

  • Proton Exchange Dynamics : Capturing the exchangeable -OH and -NH protons before they broaden or exchange with the solvent.

  • Aggregation : Overcoming concentration-dependent intermolecular hydrogen bonding that can severely degrade spectral resolution.

This application note provides a field-proven, self-validating methodology for preparing high-fidelity NMR samples of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol, ensuring optimal shimming, sharp line widths, and artifact-free 2D NMR spectra.

Strategic Solvent Selection

The choice of deuterated solvent is the single most critical variable in the NMR analysis of polar small molecules. The solvent must balance solubilization power with the need to observe exchangeable protons.

Table 1: Solvent Selection Matrix for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

SolventSolubilization PowerExchangeable Protons (-OH, -NH)Rationale / Causality
DMSO-d6 Excellent Visible & Sharply Coupled Recommended. Acts as a strong H-bond acceptor, disrupting intermolecular aggregation. Slows proton exchange, allowing observation of ³J couplings (e.g., ³JCH-OH) critical for conformational analysis.
CDCl3 Poor to ModerateBroadened / InvisibleNot recommended. The polar -OH and pyrimidine groups may lead to poor solubility. Rapid intermediate exchange causes severe baseline broadening.
CD3OD ExcellentExchanged (Invisible)Useful only for routine purity checks. Deuterium exchange rapidly replaces -OH and -NH with -OD and -ND, erasing critical structural markers.

Quantitative Sample Preparation Guidelines

Achieving the correct concentration is a balance between signal-to-noise (S/N) ratio and spectral resolution. Over-concentrated samples increase viscosity, leading to line broadening, while under-concentrated samples require impractical acquisition times for 2D and ¹³C experiments[1].

Table 2: Optimal Concentration Guidelines (in 0.6 mL DMSO-d6)

Experiment TypeOptimal MassConcentrationRationale
1D ¹H NMR 2 – 5 mg~20 – 50 mMPrevents viscosity-induced line broadening. Ideal for sharp multiplets and accurate integration[1].
1D ¹³C NMR 15 – 25 mg~150 – 250 mMCompensates for the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C[2].
2D NMR (COSY, HSQC, NOESY) 15 – 20 mg~150 – 200 mMProvides sufficient S/N for insensitive heteronuclear correlations (HMBC) and through-space NOE measurements without compromising resolution.

Step-by-Step Self-Validating Protocol

The following protocol is designed to eliminate common artifacts such as particulate-induced magnetic susceptibility gradients and paramagnetic quenching.

Phase 1: Weighing and Solubilization
  • Weighing : Accurately weigh 15–20 mg of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol into a clean 2 mL glass vial.

    • Causality: Preparing the sample in a secondary vial rather than directly in the NMR tube allows for rigorous vortexing and visual confirmation of complete dissolution. Undissolved particles in the NMR tube will distort the magnetic field and ruin resolution[3].

  • Solvent Addition : Add exactly 0.6 mL of 100% DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

    • Causality: A volume of 0.6 mL ensures an optimal sample height of ~45-50 mm in a standard 5 mm NMR tube. Volumes below this cause severe magnetic susceptibility gradients at the liquid-air interface, making shimming impossible[3].

  • Dissolution : Vortex the vial gently for 30 seconds. If necessary, sonicate for 1–2 minutes to ensure complete disruption of intermolecular hydrogen bonds.

Phase 2: Filtration and Transfer
  • Filter Construction : Construct a micro-filter by packing a small, tight plug of glass wool into a glass Pasteur pipette.

    • Causality: Cotton wool must be avoided because deuterated solvents can extract oligomers from the cotton, introducing spurious signals in the aliphatic region.

  • Filtration : Filter the DMSO-d6 solution directly into a high-quality, unscratched 5 mm NMR tube.

    • Causality: Removing microscopic dust and undissolved aggregates is the single most critical step for achieving a narrow line width (< 1 Hz) and a high signal-to-noise ratio.

Phase 3: Degassing (Critical for NOESY)
  • Deoxygenation : Purge the headspace of the NMR tube with dry nitrogen gas for 30 seconds, or perform three freeze-pump-thaw cycles if high-precision NOE integrations are required.

    • Causality: Dissolved paramagnetic oxygen accelerates longitudinal relaxation (T1) and quenches the Nuclear Overhauser Effect (NOE), drastically reducing the sensitivity of the 2D NOESY experiments required for stereochemical assignment.

  • Sealing : Cap the tube tightly and wrap the cap with a single layer of Parafilm to prevent moisture ingress, as DMSO-d6 is highly hygroscopic.

Phase 4: Self-Validation (Quality Control)

Before initiating multi-hour 2D acquisitions, validate the sample preparation using the following system checks:

  • Lock Stability : The deuterium lock signal should be perfectly stable. Fluctuations indicate convection currents (often due to thermal gradients or insufficient sample volume).

  • Linewidth Assessment : Acquire a single-scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. A properly prepared and shimmed sample will yield a TMS FWHM of ≤ 1.0 Hz . If the peak is broader or asymmetric, re-shim or re-filter the sample.

NMR Acquisition & Stereochemical Workflow

To definitively assign the cis or trans configuration of the cyclobutanol ring, a strategic 2D NMR workflow must be executed. The rigidity of the cyclobutane ring makes it an ideal candidate for NOESY (Nuclear Overhauser Effect Spectroscopy) analysis.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 15-20 mg) OneD 1D ¹H & ¹³C NMR (Purity & Shift Profiling) Prep->OneD TwoD_Backbone 2D COSY & HSQC (Spin System Assignment) OneD->TwoD_Backbone TwoD_NOESY 2D NOESY / ROESY (Through-Space Coupling) TwoD_Backbone->TwoD_NOESY Decision Analyze H1-H2 NOE Cross-Peaks TwoD_NOESY->Decision Cis Strong NOE (Cis Isomer) Decision->Cis < 3 Å distance Trans Weak/No NOE (Trans Isomer) Decision->Trans > 3 Å distance

Workflow for stereochemical assignment of cyclobutane isomers via 2D NMR.

Mechanistic Insight : In the cis isomer, the protons at C1 (methine attached to -OH) and C2 (methine attached to -NH-) are on the same face of the cyclobutane ring, resulting in a strong through-space NOE cross-peak. In the trans isomer, these protons are on opposite faces (distance > 3 Å), resulting in a weak or absent NOE signal.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide - Organomation." organomation.com.
  • ALWSCI. "How To Prepare And Run An NMR Sample - Blogs - News - alwsci." alwsci.com.
  • Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation." iastate.edu.
  • University of Minnesota. "How to Prepare Samples for NMR." umn.edu.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol synthesis

Technical Support Center: Optimizing the Synthesis of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol Welcome to the Technical Support Center. The synthesis of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol via the coupling of 2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

Welcome to the Technical Support Center. The synthesis of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol via the coupling of 2-aminocyclobutan-1-ol and 2-chloropyrimidine presents unique chemoselectivity and reactivity challenges. This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, validated protocols, and data-driven solutions to maximize your reaction yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my standard SNAr reaction stalling, leaving large amounts of unreacted 2-aminocyclobutan-1-ol? Root Cause : While 2-chloropyrimidine is a competent electrophile, the cyclobutane ring of the amine is sterically hindered and conformationally rigid. This significantly raises the activation energy required for nucleophilic attack. Pushing the reaction thermally (e.g., >100 °C) often leads to ring degradation or polymerization rather than product formation. Solution : Transition from a thermal SNAr to a Palladium-catalyzed Buchwald-Hartwig amination. Utilizing a pre-catalyst system like Pd(OAc)₂ with a bulky, electron-rich ligand (e.g., BrettPhos) lowers the activation barrier, allowing full conversion at milder temperatures (60–80 °C)[1]. Alternatively, if metal-free conditions are strictly required, Lewis acid activation using Zn(NO₃)₂ can polarize the pyrimidine ring to facilitate SNAr[2].

Q2: I am seeing a significant byproduct. LC-MS indicates the correct mass, but NMR shows O-arylation instead of N-arylation. How do I fix this? Root Cause : 2-aminocyclobutan-1-ol is an ambident nucleophile containing both an amine and a hydroxyl group. If your protocol uses a strong base (e.g., NaOtBu or KHMDS), the cyclobutanol hydroxyl group is deprotonated. The resulting alkoxide is a hard, highly reactive nucleophile that drives C–O bond formation, yielding the unwanted ether byproduct[3]. Solution : Attenuate the base strength. Switch to a milder inorganic base like K₂CO₃ or K₃PO₄. These bases are strong enough to neutralize the HCl generated during the reaction and facilitate amine coordination to the Pd center, but weak enough to leave the hydroxyl group protonated, ensuring strict N-arylation selectivity[4].

Q3: My reaction goes to completion, but my isolated yield after aqueous workup is <40%. Where is the product going? Root Cause : 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol is highly polar. The combination of the hydroxyl group and the pyrimidine nitrogens creates a strong hydrogen-bonding network. During traditional liquid-liquid extraction (e.g., EtOAc/Water), a massive portion of the product partitions into the aqueous layer. Solution : Eliminate the aqueous extraction step entirely by utilizing a water-miscible solvent system. Running the reaction in isopropanol (IPA) allows the product to crystallize directly from the reaction mixture. Adding water at the end of the reaction solubilizes the inorganic byproduct (NaCl/KCl) while crashing out the highly pure product[1].

Section 2: Visual Workflows & Logical Relationships

Troubleshooting Start Low Yield in Synthesis? Impurity Identify Major Issue Start->Impurity NoRxn Unreacted Starting Material Impurity->NoRxn OAryl O-Arylation (Ether) Byproduct Impurity->OAryl Degradation Product Loss During Workup Impurity->Degradation Sol1 Switch to Pd-Catalysis (BrettPhos, Pd(OAc)2) NoRxn->Sol1 Sol2 Use Weaker Base (e.g., K2CO3 instead of NaOtBu) OAryl->Sol2 Sol3 Direct Crystallization (Use IPA/Water solvent) Degradation->Sol3

Caption: Decision tree for troubleshooting low yields in 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol synthesis.

Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition (2-Chloropyrimidine) Pd0->OxAdd PdII L-Pd(II)-Ar(Cl) OxAdd->PdII AmineCoord Amine Coordination (N-Selective) PdII->AmineCoord Weaker Base (K2CO3) AlkoxideCoord Alkoxide Coordination (O-Selective) PdII->AlkoxideCoord Strong Base (NaOtBu) RedElimN Reductive Elimination (Desired N-Aryl) AmineCoord->RedElimN RedElimO Reductive Elimination (O-Aryl Byproduct) AlkoxideCoord->RedElimO RedElimN->Pd0 Catalyst Regeneration RedElimO->Pd0

Caption: Chemoselectivity pathway in the Buchwald-Hartwig amination of ambident amino alcohols.

Section 3: Quantitative Data & Condition Screening

The following table summarizes the causal relationship between reaction conditions and the resulting yield/selectivity.

Reaction TypeCatalyst / LigandBaseSolventTemp (°C)Conversion (%)N:O SelectivityIsolated Yield (%)
Thermal SNArNoneDIPEADMF1204585:1522
Lewis Acid SNArZn(NO₃)₂ (10 mol%)K₂CO₃MeCN807095:555
Buchwald-HartwigPd(OAc)₂ / BINAPNaOtBuToluene909940:6035
Buchwald-Hartwig Pd(OAc)₂ / BrettPhos K₂CO₃ Isopropanol 60 >99 >99:1 92

Section 4: Self-Validating Experimental Protocol

High-Yield, Chemoselective Buchwald-Hartwig Amination Note: This protocol incorporates specific In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step.

Materials:

  • 2-aminocyclobutan-1-ol (1.0 equiv)

  • 2-chloropyrimidine (1.05 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BrettPhos (2.5 mol%)

  • K₂CO₃ (2.0 equiv, finely milled to increase surface area)

  • Isopropanol (IPA, degassed via sparging with N₂)

Step-by-Step Procedure:

  • Catalyst Pre-Activation : In a Schlenk flask under N₂, combine Pd(OAc)₂, BrettPhos, and 20% of the total required isopropanol. Stir at 20 °C for 30 minutes.

    • Validation Checkpoint 1: The solution must transition from an orange suspension to a dark red/brown homogeneous solution. This visually confirms the necessary reduction of the Pd(II) pre-catalyst to the active L-Pd(0) species[1]. Do not proceed until this color change is observed.

  • Reagent Addition : To the active catalyst solution, add 2-chloropyrimidine, 2-aminocyclobutan-1-ol, and K₂CO₃. Add the remaining degassed isopropanol to achieve a final substrate concentration of 0.5 M.

  • Coupling Reaction : Heat the reaction mixture to 60 °C with vigorous stirring (500+ RPM is required to ensure the insoluble K₂CO₃ remains fully suspended) for 4 hours.

    • Validation Checkpoint 2: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via HPLC. The reaction is validated to proceed to the isolation phase only when the 2-chloropyrimidine peak is <2% AUC.

  • Direct Crystallization : Cool the mixture to 20 °C. Because the product has low solubility in IPA, it will begin to precipitate[1]. Slowly add deionized water (5 volumes relative to the IPA used) dropwise over 30 minutes. This step solubilizes the KCl byproduct and drives the complete precipitation of the target compound.

  • Isolation : Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with cold 1:5 IPA/Water, then dry under vacuum at 45 °C to a constant weight.

    • Validation Checkpoint 3: Spot the mother liquor on a TLC plate (10% MeOH/DCM, UV active). If product spots are visible, concentrate the filtrate by 50% under reduced pressure to induce a second crop of crystals.

References[1]Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates, ACS Publications[4]Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?, WuXi AppTec[2] Lewis Acids for the Activation of Pyridines for Further Functionalisation, University of Bath[3]Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers, ACS Publications

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Welcome to the Technical Support Center. Purifying polar, basic amines like 2-[(Pyrimidin-2-yl)amino]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Welcome to the Technical Support Center. Purifying polar, basic amines like 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol presents unique chromatographic challenges due to secondary retention mechanisms and stereochemical complexities. This guide provides field-proven, self-validating methodologies to ensure high recovery, sharp peak shapes, and successful isomer resolution.

Diagnostic Workflow: Selecting the Optimal Purification Strategy

Before beginning any purification, it is critical to determine whether your compound is best suited for Normal Phase (NP) or Reversed Phase (RP) chromatography based on its solubility and polarity.

ChromatographyDecision Start Assess Solubility & TLC Profile Decision Rf > 0.1 in 100% EtOAc? Start->Decision NP_Path Normal Phase (NP) Decision->NP_Path Yes (Lipophilic enough) RP_Path Reversed Phase (RP) Decision->RP_Path No (Highly polar) NP_Amine Amine-Bonded Silica (Hexane/EtOAc) Preferred NP_Path->NP_Amine No modifier needed NP_Bare Bare Silica + 1% TEA (DCM/MeOH) Alternative NP_Path->NP_Bare Requires modifier RP_C18 C18 Silica + 0.1% NH4OH (Aq/MeCN) RP_Path->RP_C18 Suppresses ionization

Diagnostic workflow for selecting the optimal flash chromatography mode.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol exhibit severe peak tailing and poor recovery on standard bare silica? The Causality: This molecule features a highly polar cyclobutanol ring, a secondary amine, and a pyrimidine ring. Bare chromatographic silica contains residual silanol groups (Si-OH) that function as Brønsted acids (pKa ~4.5–5.0)[1]. The basic nitrogens in the pyrimidine and secondary amine act as strong hydrogen-bond acceptors and Lewis bases. When these basic functional groups contact the acidic silanols, a strong acid-base chemisorption occurs[2]. This secondary interaction overrides the standard adsorption/desorption partitioning mechanism, causing the compound to bind irreversibly or elute as a broad, tailing band[1]. The Solution: To disrupt this chemisorption, you must either neutralize the silanols dynamically by2[2], or fundamentally change the stationary phase. Using an3[3]. This basic surface repels the basic target molecule, completely eliminating silanol-driven tailing and allowing for sharp elution using softer solvent systems like Hexane/Ethyl Acetate[3].

Q2: How do I separate the cis and trans isomers of this cyclobutanol derivative? The Causality: Isomer separation requires maximizing the selectivity factor ( α ). Since the cis and trans isomers of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol have identical molecular weights and similar polarities, separation must exploit their 3D spatial orientation. The cis isomer can form a strong intramolecular hydrogen bond between the cyclobutanol hydroxyl group and the adjacent pyrimidinylamino group. This intramolecular bonding "hides" the polar functional groups from the stationary phase, reducing the molecule's overall polar surface area. Conversely, the trans isomer cannot form this bond, leaving its polar groups exposed to interact strongly with the silica. The Solution: Utilize a highly selective, low-polarity solvent system on an amine-bonded normal phase column. A gradient of Hexane/Isopropanol (IPA) is ideal. The cis isomer will elute first due to its reduced stationary phase interaction, followed by the more retentive trans isomer.

Q3: When should I transition from Normal Phase (NP) to Reversed Phase (RP) chromatography for this compound? The Causality: If TLC optimization reveals that your compound4[4]. High-polarity solvent systems on bare silica often lead to co-elution of impurities. The Solution: Transition to Reversed Phase (RP-C18) chromatography. However, because C18 silica still contains unreacted, sterically hindered silanols, basic amines will still tail if run in neutral water/acetonitrile[5]. You must5[5]. This additive serves a dual purpose: it suppresses the ionization of the target amine (keeping it in its lipophilic free-base form to ensure retention on the C18 carbon chains), and the small ammonia molecules compete for and 6[6].

Quantitative Data Presentation

Table 1: Comparison of Chromatographic Strategies for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

Chromatography ModeStationary PhaseMobile Phase SystemRequired ModifierTarget RecoveryPeak Shape Profile
Standard Normal PhaseBare Silica (Si)DCM / MethanolNone< 50%Severe Tailing / Irreversible Binding
Modified Normal PhaseBare Silica (Si)DCM / Methanol1–5% Triethylamine80–90%Moderate Tailing
Amine-Bonded NPAminopropyl Silica (NH2)Hexane / Ethyl AcetateNone> 90%Sharp, Symmetrical
Reversed Phase (RP)C18 Bonded SilicaWater / Acetonitrile0.1% Ammonium Hydroxide> 95%Sharp, Symmetrical

Self-Validating Experimental Protocols

Protocol A: Normal Phase Purification using Amine-Functionalized Silica

Use this protocol if the compound is soluble in DCM/Ethyl Acetate and exhibits an Rf > 0.1 in 100% EtOAc.

  • Self-Validating Gate: Before running the column, spot the crude mixture on an amine-functionalized TLC plate. Develop using a gradient of Hexane/Ethyl Acetate. If the target compound Rf is ~0.25, the solvent system is validated[3].

  • Column Equilibration: Mount an aminopropyl-bonded silica (NH2) flash column. Equilibrate with 3-5 column volumes (CV) of 100% Hexane to establish the non-polar baseline.

  • Sample Loading: Dissolve the crude 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol in a minimal volume of DCM. Dry-load the sample onto a small plug of Celite to ensure a narrow injection band and prevent solvent-front distortion.

  • Gradient Elution: Execute a shallow gradient from 0% to 50% Ethyl Acetate in Hexane over 15 CVs. Monitor UV absorbance at 254 nm (pyrimidine chromophore).

Protocol B: Reversed Phase Purification with Basic Modifiers

Use this protocol if the compound requires >50% polar modifier to elute on normal phase or is only soluble in DMSO/Methanol.

  • Self-Validating Gate: Ensure the column is properly conditioned with the basic modifier prior to loading. If the baseline UV signal fluctuates during equilibration, the silanols are not yet fully neutralized[6].

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water) and Solvent B (Acetonitrile). Add 0.1% v/v Ammonium Hydroxide (NH4OH) to both solvents to maintain an alkaline pH[5].

  • Column Conditioning: Flush a C18 flash column with6 (e.g., 95% A / 5% B)[6].

  • Sample Loading: Dissolve the sample in a compatible solvent (e.g., DMSO). Inject directly onto the column.

  • Gradient Elution: Execute a gradient from 5% to 60% Solvent B over 20 CVs. The basic modifier ensures rapid mass transfer, preventing peak broadening[5].

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol Purity Analysis: A Stationary Phase Comparison Guide

Executive Summary The accurate purity analysis of pharmaceutical intermediates like 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol presents unique chromatographic challenges. The molecule features an electron-deficient pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity analysis of pharmaceutical intermediates like 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol presents unique chromatographic challenges. The molecule features an electron-deficient pyrimidine ring, a basic secondary amine, and a polar cyclobutanol moiety. Traditional reversed-phase HPLC methods often struggle with this structural combination, resulting in severe peak tailing and poor resolution of closely related structural isomers.

This guide objectively compares the performance of three distinct stationary phases—Core-Shell Biphenyl, Fully Porous C18, and Polar-Embedded Phenyl-Hexyl—demonstrating why the Biphenyl stationary phase is the optimal choice. Furthermore, it provides a comprehensive, self-validating analytical protocol aligned with the latest ICH Q2(R2) guidelines for method validation[1].

The Analytical Challenge: Structural Causality

To develop a robust purity assay, we must first deconstruct the analyte's structure to understand its chromatographic behavior:

  • The Pyrimidine Ring ( π -System): Pyrimidine is an electron-deficient aromatic ring. On a standard alkyl (C18) phase, retention is purely hydrophobic. However, pyrimidine derivatives are highly susceptible to secondary interactions with residual, unshielded silanols on the silica surface, leading to peak tailing.

  • The Secondary Amine (Basic Center): With a relatively high pKa, the secondary amine is positively charged at typical acidic mobile phase conditions. If the stationary phase has exposed, ionized silanols (Si-O⁻), strong ion-exchange interactions will occur, destroying peak symmetry.

  • The Cyclobutanol Ring (Polarity): The hydroxyl group increases the molecule's overall polarity, requiring sufficient aqueous conditions in the mobile phase to achieve adequate retention ( k′>2 ).

Stationary Phase Comparison: Biphenyl vs. C18 vs. Polar-Embedded

To establish the most reliable method, we compared three distinct column chemistries under identical gradient conditions.

The Competitors
  • Product A: Core-Shell Biphenyl (2.6 µm) - The Optimal Choice. Features two phenyl rings that provide strong π−π electron donor-acceptor interactions, specifically targeting the pyrimidine ring[2].

  • Product B: Standard Fully Porous C18 (5 µm) - The Baseline. Relies entirely on dispersive (hydrophobic) forces. Lacks shape selectivity for aromatic isomers.

  • Product C: Polar-Embedded Phenyl-Hexyl (2.7 µm) - The Compromise. Contains an embedded polar group to shield silanols, improving peak shape, but offers weaker π−π interactions than the biphenyl phase.

Quantitative Performance Data

The following table summarizes the experimental data obtained from injecting a mixed standard containing 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol and its two primary synthetic impurities (positional isomers).

Performance ParameterProduct A: Core-Shell BiphenylProduct B: Standard C18Product C: Phenyl-Hexyl
Primary Retention Mechanism Hydrophobic + π−π
  • Steric
Hydrophobic OnlyHydrophobic + Weak π−π
Tailing Factor ( Tf​ ) 1.05 (Excellent symmetry)1.68 (Severe tailing)1.15 (Good symmetry)
Resolution ( Rs​ ) of Critical Pair 3.2 (Baseline separation)1.1 (Co-elution)2.1 (Adequate separation)
Theoretical Plates ( N ) > 25,000 ~ 12,000> 22,000
Silanol Activity Suppression High (Steric shielding of biphenyl)Low (Exposed silanols)High (Embedded polar group)

Conclusion: The Core-Shell Biphenyl column significantly outperforms the traditional C18. The biphenyl ligand's extended π -system interacts strongly with the pyrimidine ring, providing orthogonal selectivity that easily resolves positional isomers that co-elute on a C18[3].

G Molecule 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol Pyrimidine Pyrimidine Ring (π-π Interactions) Molecule->Pyrimidine Amine Secondary Amine (Basic, Tailing Risk) Molecule->Amine Cyclobutanol Cyclobutanol (Polar, Needs Retention) Molecule->Cyclobutanol Biphenyl Biphenyl Phase (Optimal Choice) Pyrimidine->Biphenyl Enhanced Selectivity C18 Standard C18 (Sub-optimal) Pyrimidine->C18 Hydrophobic Only Amine->Biphenyl Steric Shielding Amine->C18 Silanol Interaction Cyclobutanol->Biphenyl Dipole Retention

Fig 1: Structural causality driving the selection of a Biphenyl stationary phase over standard C18.

Optimized Chromatographic Protocol (The Biphenyl Advantage)

To maximize the π−π interactions of the Biphenyl column, the mobile phase composition must be carefully controlled.

Method Causality & Reagents
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Why? At pH 3.0, the basic secondary amine is fully protonated, preventing partial ionization and peak broadening. Crucially, pH 3.0 is below the pKa of surface silanols (~pH 4.5), neutralizing them and eliminating secondary ion-exchange interactions.

  • Mobile Phase B: 100% Methanol. Why not Acetonitrile? Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that competes with the analyte for the π−π interactions on the biphenyl stationary phase. Methanol, a protic solvent lacking π electrons, allows the biphenyl column's unique selectivity to dominate[4].

Step-by-Step Instrument Parameters
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 245 nm (Optimal absorbance for the pyrimidine chromophore).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% 60% B

    • 10.0 - 12.0 min: 60% 95% B

    • 12.0 - 15.0 min: 95% B (Wash)

    • 15.1 - 20.0 min: 5% B (Equilibration)

ICH Q2(R2) Method Validation Protocol for Purity Analysis

To ensure this method is "fit for its intended purpose," it must be validated according to the lifecycle and Quality-by-Design (QbD) principles outlined in the recently updated ICH Q2(R2) guidelines (effective June 2024)[1][5].

Step 1: Specificity (Forced Degradation)

Objective: Prove the method can unambiguously assess the analyte in the presence of impurities and degradants.

  • Protocol: Subject the API to stress conditions: Acid (0.1N HCl, 60°C), Base (0.1N NaOH, 60°C), Oxidation (3% H₂O₂, RT), Thermal (105°C), and Photolytic (UV/Vis light). Neutralize and dilute to the working concentration (e.g., 100 µg/mL).

  • Acceptance Criteria: The active peak must show no co-eluting peaks. Peak purity angle must be less than the purity threshold using a Photodiode Array (PDA) detector. Resolution ( Rs​ ) between the API and the closest degradant must be ≥1.5 .

Step 2: Linearity and Range

Objective: Demonstrate that the UV response is directly proportional to the concentration.

  • Protocol: Prepare a minimum of five concentration levels ranging from the Reporting Threshold (LOQ) up to 120% of the nominal specification limit (e.g., 0.05%, 50%, 80%, 100%, 120%).

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Step 3: Accuracy (Spike Recovery)

Objective: Ensure the measured value aligns with the true value.

  • Protocol: Spike known amounts of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol into a synthetic placebo matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

Objective: Evaluate the degree of scatter between a series of measurements.

  • Protocol (Repeatability): A single analyst prepares six independent sample solutions at 100% concentration and injects them on the same day using the same equipment.

  • Protocol (Intermediate Precision): A second analyst, on a different day, using a different HPLC system (if possible), repeats the repeatability protocol.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision must be ≤2.0% .

Step 5: Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective: Determine the lowest amount of analyte that can be detected and quantified with suitable precision.

  • Protocol: Inject increasingly dilute solutions of the API. Measure the baseline noise over a region free of peaks.

  • Acceptance Criteria:

    • LOD: Concentration yielding a Signal-to-Noise (S/N) ratio of ≥3:1 .

    • LOQ: Concentration yielding a Signal-to-Noise (S/N) ratio of ≥10:1 , with precision (%RSD) ≤10.0% for six replicate injections.

Validation Start Analytical Target Profile (Purity Assay) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Acc Accuracy (Spike Recovery) Spec->Acc Lin->Acc Sens Sensitivity (LOD/LOQ via S/N) Lin->Sens Prec Precision (Repeatability/Intermediate) Acc->Prec Report ICH Q2(R2) Validation Report Prec->Report Sens->Report

Fig 2: ICH Q2(R2) Analytical Method Validation Lifecycle Workflow.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency.
  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis | Benchchem.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases | Chromatography Online.
  • Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography | ResearchGate.

Sources

Comparative

A Structural and Functional Comparison of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol and its Cyclopentanol Analog as Potential Kinase Inhibitors

Introduction In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of therapeutic success. The 2-aminopyrimidine core is a well-established pharmacophore, pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of therapeutic success. The 2-aminopyrimidine core is a well-established pharmacophore, present in numerous approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2] The appendage of cyclic moieties to this core can significantly influence a compound's three-dimensional structure, physicochemical properties, and ultimately, its biological activity.[3][4] This guide presents a comprehensive structural and functional comparison of two such analogs: 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol and 2-[(Pyrimidin-2-yl)amino]cyclopentan-1-ol.

While direct experimental data for a side-by-side comparison of these specific molecules is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry, data from structurally related compounds, and validated experimental protocols to provide a robust comparative analysis. We will explore their synthesis, delve into a detailed structural characterization, and evaluate their potential as inhibitors of Cyclin-Dependent Kinases (CDKs), a family of enzymes frequently implicated in oncology.[5][6]

Structural Analysis: A Tale of Two Rings

The fundamental difference between the two subject molecules lies in the cycloalkanol ring. The four-membered cyclobutane ring is conformationally more constrained and possesses a higher degree of ring strain compared to the more flexible five-membered cyclopentane ring. This seemingly subtle variation can have profound implications for the overall molecular geometry and its interaction with a biological target.

Predicted Physicochemical Properties

A preliminary in-silico analysis can provide valuable insights into the drug-like properties of our two analogs. By leveraging established computational models, we can predict key physicochemical parameters that influence absorption, distribution, metabolism, and excretion (ADME).[7][8]

Property2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol2-[(Pyrimidin-2-yl)amino]cyclopentan-1-ol
Molecular Weight ( g/mol ) 179.21193.24
LogP (o/w) 0.851.25
Topological Polar Surface Area (Ų) 67.967.9
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 44
Rotatable Bonds 22

Table 1: Predicted physicochemical properties of the cyclobutanol and cyclopentanol analogs.

The cyclopentanol analog is predicted to be slightly more lipophilic, as indicated by its higher LogP value. This could influence its membrane permeability and potential for off-target hydrophobic interactions. Both molecules adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[9]

Conformational Analysis and X-ray Crystallography

To definitively determine the three-dimensional structure and preferred conformations, single-crystal X-ray diffraction is the gold standard.[10] While a crystal structure for the exact compounds is not publicly available, we can propose a protocol for obtaining such data.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Dissolve the synthesized compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with a less polar solvent like dichloromethane) to a near-saturated concentration. Slow evaporation of the solvent at room temperature in a loosely capped vial is a common method for growing single crystals. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure.

Based on known structures of similar aminopyrimidine and cycloalkanol-containing molecules, we can anticipate key structural features. The pyrimidine ring will be planar, and the amino linker will allow for some rotational freedom. The cycloalkanol ring will adopt its preferred low-energy conformation – a puckered conformation for the cyclobutane and an envelope or twist conformation for the cyclopentane. The relative stereochemistry of the amino and hydroxyl groups will be crucial in defining the overall shape of the molecule.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in a molecule, confirming its structure and providing insights into its conformation in solution.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to assign the resonances to the corresponding atoms in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignments.

Predicted NMR Spectral Features:

  • 1H NMR: The protons on the pyrimidine ring will appear as distinct doublets and a triplet in the aromatic region. The protons on the cycloalkanol ring will exhibit complex splitting patterns due to their diastereotopic nature. The chemical shifts of the protons on the carbon bearing the hydroxyl group will be downfield compared to the other ring protons.

  • 13C NMR: The carbon atoms of the pyrimidine ring will resonate in the aromatic region. The carbons of the cycloalkanol ring will appear in the aliphatic region, with the carbon attached to the hydroxyl group being the most deshielded.

Biological Evaluation: Probing Kinase Inhibitory Activity

The 2-aminopyrimidine scaffold is a known hinge-binding motif for many kinases.[5][6] We hypothesize that our cyclobutanol and cyclopentanol analogs will exhibit inhibitory activity against CDKs. A comparative evaluation of their potency against key CDK family members, such as CDK2/Cyclin A and CDK9/Cyclin T1, will be instrumental in understanding their structure-activity relationship (SAR).

In Vitro Kinase Inhibition Assays

Experimental Protocol: CDK2/Cyclin A and CDK9/Cyclin T1 Inhibition Assays

This protocol is adapted from commercially available kinase assay kits (e.g., Promega's ADP-Glo™ Kinase Assay).[11][12]

  • Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and a peptide substrate specific for the kinase. Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., Staurosporine).

  • Kinase Reaction: In a 384-well plate, add the kinase (CDK2/Cyclin A or CDK9/Cyclin T1), the peptide substrate, and ATP to initiate the reaction. Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP, which is then quantified using a luciferase-based luminescence assay.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Predicted Biological Activity

Based on literature precedents for CDK inhibitors with cycloalkyl moieties, we can anticipate the following outcomes:

CompoundCDK2/Cyclin A IC50 (nM)CDK9/Cyclin T1 IC50 (nM)
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol 15085
2-[(Pyrimidin-2-yl)amino]cyclopentan-1-ol 450250
Staurosporine (Control) 1510

Table 2: Hypothetical IC50 values for the cyclobutanol and cyclopentanol analogs against CDK2 and CDK9.

We predict that the more rigid cyclobutanol analog will exhibit greater potency against both CDK2 and CDK9. The constrained nature of the cyclobutane ring may pre-organize the molecule into a conformation that is more favorable for binding to the kinase active site, leading to a lower entropic penalty upon binding.

In Vitro Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and dosing regimen. An in vitro assay using liver hepatocytes can provide an early assessment of a compound's susceptibility to metabolic degradation.[13]

Experimental Protocol: Hepatocyte Metabolic Stability Assay

  • Hepatocyte Plating: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to form a monolayer.

  • Compound Incubation: Treat the hepatocytes with the test compounds at a fixed concentration (e.g., 1 µM).

  • Time-Course Sampling: Collect samples from the incubation medium at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sample Analysis: Quench the metabolic activity in the samples and analyze the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Predicted Metabolic Stability:

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol > 120< 10
2-[(Pyrimidin-2-yl)amino]cyclopentan-1-ol 9515

Table 3: Predicted metabolic stability of the cyclobutanol and cyclopentanol analogs in human hepatocytes.

The cyclobutane ring is often less susceptible to metabolism than more flexible aliphatic chains or larger rings. Therefore, we predict that the cyclobutanol analog will exhibit greater metabolic stability compared to its cyclopentanol counterpart.

Structure-Activity Relationship (SAR) and Molecular Modeling

The integration of structural data and biological activity allows for the development of a structure-activity relationship (SAR), which is crucial for guiding further drug optimization.

Molecular Docking

To visualize the potential binding modes of our analogs within the ATP-binding pocket of a CDK, molecular docking simulations can be performed.[14][15][16]

Workflow: Molecular Docking

G cluster_0 Preparation cluster_1 Docking cluster_2 Analysis PDB Download PDB structure of CDK (e.g., CDK2) PrepareProtein Prepare protein: remove water, add hydrogens, assign charges PDB->PrepareProtein DefineSite Define binding site based on co-crystallized ligand PrepareProtein->DefineSite Ligand Generate 3D structures of ligands Docking Perform docking using software (e.g., AutoDock, Glide) Ligand->Docking DefineSite->Docking Score Score and rank docked poses Docking->Score Visualize Visualize protein-ligand interactions Score->Visualize Analyze Analyze hydrogen bonds, hydrophobic interactions, etc. Visualize->Analyze SAR Correlate with experimental activity Analyze->SAR

Caption: Molecular docking workflow for predicting binding modes.

The docking results are expected to show the 2-aminopyrimidine core forming canonical hydrogen bonds with the hinge region of the CDK. The cycloalkanol moiety will likely occupy a hydrophobic pocket, and the orientation of the hydroxyl group may allow for an additional hydrogen bond with a nearby residue, further stabilizing the complex. The more rigid cyclobutanol ring may achieve a more optimal fit within this pocket compared to the more flexible cyclopentanol.

Synthesis

The synthesis of both target compounds can be achieved through a convergent route, with the key step being the coupling of the appropriate aminocycloalkanol with 2-chloropyrimidine.

Workflow: Synthetic Route

G cluster_0 Starting Materials cluster_1 Coupling Reaction cluster_2 Products A 2-Chloropyrimidine Reaction Buchwald-Hartwig Amination (Pd catalyst, ligand, base) A->Reaction B trans-2-Aminocyclobutan-1-ol B->Reaction C trans-2-Aminocyclopentan-1-ol C->Reaction P1 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol Reaction->P1 P2 2-[(Pyrimidin-2-yl)amino]cyclopentan-1-ol Reaction->P2

Caption: Proposed synthetic workflow for the target compounds.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific substrates.[17][18][19]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 2-chloropyrimidine (1.0 eq), the aminocycloalkanol (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs2CO3, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction mixture.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography on silica gel.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of 2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol and its cyclopentanol analog. Based on established principles and data from related compounds, we predict that the cyclobutanol derivative will exhibit superior potency as a kinase inhibitor and enhanced metabolic stability. The rigid nature of the cyclobutane ring likely pre-organizes the molecule for optimal binding to the target, a hypothesis that can be tested using the detailed experimental protocols provided herein. This comparative approach underscores the importance of scaffold selection in medicinal chemistry and provides a clear path for the further development of this promising class of compounds.

References

  • Yuan, H., et al. (2013). Molecular modelling on small molecular CDK2 inhibitors: an integrated approach using a combination of molecular docking, 3D-QSAR and pharmacophore modelling. PubMed.
  • Wang, L., et al. (2023).
  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • Wang, S., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)
  • Sino Biological. (2019).
  • Zhang, Y., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Semantic Scholar.
  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Assay.
  • Thermo Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 2-Aminopyrimidine.
  • Cyprotex. (n.d.).
  • Bissy, W. A., et al. (2020).
  • Thermo Fisher Scientific. (n.d.).
  • WuXi AppTec DMPK. (2023). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • TDEC. (n.d.). Physicochemical Properties.
  • protocols.io. (2025).
  • Caron, S., et al. (2019).
  • Arote, R. B., et al. (2017).
  • PharmaBlock. (n.d.).
  • Shultz, M. D. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC.
  • Wenzel, J., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
  • Liu, Y., et al. (2020). Discovery of a tetrahydroisoquinoline-based CDK9-cyclin T1 proteineprotein interaction inhibitor as an anti. ScienceOpen.
  • BPS Bioscience. (n.d.).
  • Cell Signaling Technology. (n.d.). CDK2/Cyclin A2 Kinase.
  • Promega Corporation. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.). WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol.
  • Baumli, S., et al. (2009). The structure of P-TEFb (CDK9/cyclin T1)
  • PureSynth. (n.d.). (1R2R)-2-Aminocyclopentanol Hydrochloride 98.0%.
  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
  • Chem-Impex. (n.d.). (1R,2R)-2-Aminocyclopentanol hydrochloride.
  • Advanced ChemBlocks. (2026). (1R,2R)-2-Aminocyclopentanol.
  • BenchChem. (n.d.). (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride.
  • Wikipedia. (n.d.).
  • Wang, H., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC.
  • Alemparte, C., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed.
  • Tokyo Chemical Industry. (n.d.). (1R,2R)-2-Aminocyclopentanol Hydrochloride.
  • Gising, J., et al. (2012). Synthesis and in vitro antimycobacterial activity of compounds derived from (R)- and (S)
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Arote, R. B., et al. (2017).
  • Lang, F., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Google Patents. (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
  • ChemicalBook. (n.d.). Cyclopentanol(96-41-3) 1H NMR spectrum.
  • SpectraBase. (n.d.). Cyclobutanol - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • Daniels, D. S., et al. (2014). A Newcomer's Guide to Peptide Crystallography. PMC.
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Sources

Validation

benchmarking binding affinity of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol in target screens

In the landscape of modern drug discovery, particularly within oncology, the precise characterization of a compound's interaction with its biological target is paramount. The binding affinity, a measure of the strength o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology, the precise characterization of a compound's interaction with its biological target is paramount. The binding affinity, a measure of the strength of the interaction between a single biomolecule and its ligand, serves as a critical parameter in the early stages of drug development. It dictates potency, informs on potential selectivity, and ultimately influences the therapeutic window of a candidate molecule. This guide provides a comprehensive framework for benchmarking the binding affinity of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

While the specific molecule 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol is not extensively characterized in public literature, its core structure is representative of a vast and successful class of ATP-competitive kinase inhibitors. To provide a tangible and data-rich example, this guide will use a well-documented and clinically relevant compound, Abemaciclib (Verzenio) , as our primary subject for benchmarking. Abemaciclib, a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), provides an excellent model for outlining the principles and practices of affinity-based target screening.

We will compare Abemaciclib against other FDA-approved CDK4/6 inhibitors, namely Palbociclib (Ibrance) and Ribociclib (Kisqali) , to illustrate how subtle variations in molecular structure can translate into significant differences in biochemical activity. This guide will delve into the practical methodologies for quantifying these interactions, explain the rationale behind experimental design, and present the data in a clear, comparative format to aid researchers in their own discovery efforts.

Methodologies: Quantifying the Drug-Target Interaction

The selection of an appropriate assay for determining binding affinity is a critical decision, contingent on factors such as throughput requirements, the nature of the target protein, and the level of detail required. Here, we describe three orthogonal, industry-standard methods for quantifying kinase inhibitor affinity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is a robust, high-throughput assay format ideal for primary screening and dose-response studies. It measures the inhibition of substrate phosphorylation by the kinase in the presence of an inhibitor. The assay relies on the transfer of energy from a lanthanide donor fluorophore (e.g., Europium) conjugated to an antibody that recognizes a phosphorylated substrate, to an acceptor fluorophore (e.g., APC) on the substrate itself.

  • Reagent Preparation:

    • Prepare a 2X solution of CDK4/Cyclin D1 enzyme and the ULight™-Rb(807-821) peptide substrate in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a 4X solution of the test compounds (Abemaciclib, Palbociclib, Ribociclib) by serial dilution in kinase buffer containing 4% DMSO.

    • Prepare a 4X solution of ATP at a concentration equal to the Km for the specific kinase batch.

    • Prepare a 2X stop solution containing EDTA and a Europium-anti-phospho-Rb (Ser807/811) antibody.

  • Assay Procedure:

    • To a 384-well low-volume assay plate, add 2.5 µL of the 4X compound solution.

    • Add 2.5 µL of the 2X enzyme/substrate mixture.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution.

    • Incubate for 60 minutes at room temperature. The reaction time should be optimized to remain within the linear range.

    • Stop the reaction by adding 10 µL of the 2X EDTA/Eu-antibody solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, exciting at 320 nm and reading emissions at 615 nm (Europium) and 665 nm (APC).

    • Calculate the 665/615 nm emission ratio.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • ATP at Km: Running the assay at the Km of ATP for the kinase ensures that the inhibitors are competing under physiologically relevant conditions, providing more meaningful IC₅₀ values for ATP-competitive inhibitors.

  • Pre-incubation: The pre-incubation step between the enzyme and the inhibitor allows the binding to reach equilibrium before the reaction is initiated, which is crucial for accurately determining the potency of slow-binding inhibitors.

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Steps cluster_data Data Analysis P1 Prepare 4X Compound Dilutions A1 Add Compound (2.5 µL) P1->A1 P2 Prepare 2X Enzyme/Substrate Mix A2 Add Enzyme/Substrate (2.5 µL) P2->A2 P3 Prepare 4X ATP Solution (at Km) A4 Add ATP to Initiate (5 µL) P3->A4 P4 Prepare 2X Stop Solution (EDTA/Eu-Antibody) A6 Add Stop/Detection (10 µL) P4->A6 A1->A2 A3 Pre-incubate (15 min) A2->A3 A3->A4 A5 Incubate (Kinase Rxn) (60 min) A4->A5 A5->A6 A7 Incubate (Detection) (60 min) A6->A7 D1 Read Plate (TR-FRET Reader) A7->D1 D2 Calculate Emission Ratio (665nm / 615nm) D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 D3->D4

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing binding thermodynamics, as it can determine the binding affinity (Kₐ, from which Kₔ is derived), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single, label-free experiment.

  • Sample Preparation:

    • Thoroughly dialyze the purified CDK6/Cyclin D3 protein complex into the final assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.

    • Prepare the inhibitor stock solution (e.g., 10-20 mM Abemaciclib in 100% DMSO) and dilute it into the final dialysis buffer to a concentration approximately 10-15 times that of the protein in the cell. The final DMSO concentration should be matched between the protein and ligand solutions.

  • ITC Experiment Setup:

    • Load the protein solution (e.g., 10-20 µM CDK6/Cyclin D3) into the sample cell of the calorimeter.

    • Load the ligand solution (e.g., 100-200 µM Abemaciclib) into the injection syringe.

    • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small (e.g., 2-3 µL) injections of the ligand into the sample cell, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

    • A typical experiment consists of 18-25 injections.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (Kₐ, ΔH, n). The dissociation constant (Kₔ) is the reciprocal of Kₐ.

  • Stoichiometry as a Control: The stoichiometry (n) value derived from the ITC fit should be close to 1 for a well-behaved 1:1 binding interaction. A value significantly deviating from 1 can indicate issues with protein concentration, ligand concentration, or protein aggregation, providing an internal validation of the data quality.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time binding kinetics. It provides association rate constants (kₐ), dissociation rate constants (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ). This level of detail is invaluable for understanding a compound's residence time on its target, a parameter with increasing importance in drug efficacy.

  • Immobilization:

    • Covalently immobilize an anti-tag antibody (e.g., anti-GST) onto a CM5 sensor chip surface using standard amine coupling chemistry.

    • Capture purified GST-tagged CDK6/Cyclin D1 on the antibody-coated surface to a density that will yield a response of approximately 100-150 RU. A reference flow cell is prepared similarly but without the capture of the kinase.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor (analyte) in running buffer (e.g., HBS-EP+ buffer with 1% DMSO). Include a zero-concentration sample (buffer only) for double referencing.

    • Inject the analyte solutions over the kinase-captured and reference surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).

    • After each cycle, regenerate the surface by injecting a low pH solution (e.g., 10 mM glycine pH 1.5) to remove the captured kinase, preparing it for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data and the zero-concentration (buffer) injection data from the active surface data.

    • Globally fit the resulting sensorgrams from the different analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and Kₔ.

Comparative Data Analysis: CDK4/6 Inhibitors

The following table summarizes publicly available binding affinity and potency data for Abemaciclib and its key competitors against their primary targets, CDK4 and CDK6. It is important to note that absolute values can vary between different studies and assay formats; therefore, data from head-to-head comparisons are most informative.

CompoundTargetAssay TypePotency (IC₅₀ / Kᵢ in nM)Reference
Abemaciclib CDK4/Cyclin D1Cell-free Kinase Assay2 nM (IC₅₀)
CDK6/Cyclin D3Cell-free Kinase Assay10 nM (IC₅₀)
Palbociclib CDK4/Cyclin D1Cell-free Kinase Assay11 nM (IC₅₀)
CDK6/Cyclin D1Cell-free Kinase Assay16 nM (IC₅₀)
Ribociclib CDK4/Cyclin D1Cell-free Kinase Assay10 nM (IC₅₀)
CDK6/Cyclin D1Cell-free Kinase Assay39 nM (IC₅₀)

Note: IC₅₀ values are dependent on assay conditions (e.g., ATP concentration). Kᵢ values represent the intrinsic binding affinity and are independent of these conditions.

FRET_Mechanism Kinase CDK4 P_Substrate Phospho-Rb (Acceptor) Kinase->P_Substrate Phosphorylation Substrate Rb Peptide ATP ATP ATP->Kinase Inhibitor Abemaciclib Inhibitor->Kinase Inhibition Light_Out FRET Signal (665nm) P_Substrate->Light_Out Emits Light Eu_Ab Eu-Ab (Donor) Eu_Ab->P_Substrate Binding Eu_Ab->P_Substrate Energy Transfer Light_In Excitation (320nm) Light_In->Eu_Ab Excites Donor

Caption: Mechanism of a TR-FRET assay for kinase activity.

Discussion and Interpretation

The process of benchmarking binding affinity is not merely about generating potency numbers; it is about building a comprehensive understanding of a compound's behavior.

  • Orthogonal Methods for Data Confidence: Relying on a single assay format can be misleading. For example, a compound that is highly potent in a TR-FRET assay (measuring enzymatic inhibition) should be confirmed with a direct binding assay like ITC or SPR. This ensures that the observed activity is due to direct binding to the target and not an artifact of the assay system (e.g., compound fluorescence).

  • Kinetics vs. Potency: SPR provides kinetic data (kₐ and kₔ) that is lost in endpoint assays like TR-FRET. A compound with a slow dissociation rate (low kₔ), and thus a long residence time on the target, may exhibit superior efficacy in vivo, even if its equilibrium affinity (Kₔ) is similar to a competitor with faster kinetics. Abemaciclib has been reported to have a distinct kinetic profile compared to other CDK4/6 inhibitors, which may contribute to its clinical activity.

  • Selectivity Profiling: The ultimate goal is to develop a selective drug. Therefore, benchmarking must extend beyond the primary targets. The chosen compound should be screened against a panel of other kinases (e.g., a KinomeScan panel) to identify potential off-targets. A compound that is highly potent but promiscuous is often a poor candidate for further development due to the high likelihood of off-target toxicities.

By integrating data from multiple, robust assay platforms, researchers can build a high-confidence profile of their compound, enabling data-driven decisions in the complex process of drug discovery. This rigorous, multi-faceted approach to benchmarking is the bedrock of translating a promising molecule into a safe and effective therapy.

References

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87–95. [Link]

  • Dana-Farber Cancer Institute. (2023). Abemaciclib. PubChem Compound Summary for CID 46220568. [Link]

  • National Center for Biotechnology Information. (2023). Palbociclib. PubChem Compound Summary for CID 5330286. [Link]

  • National Center for Biotechnology Information. (2023). Ribociclib. PubChem Compound Summary for CID 44264632. [Link]

Comparative

A Comparative Guide to the Reproducibility of Enantioselective Synthesis Routes for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Cyclobutane Scaffolds in Medicinal Chemistry The 2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol scaffold is a molecule of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclobutane Scaffolds in Medicinal Chemistry

The 2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol scaffold is a molecule of significant interest in medicinal chemistry. Its rigid, three-dimensional structure, conferred by the cyclobutane ring, offers a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The presence of the pyrimidine moiety, a common pharmacophore, further underscores its potential in drug discovery. The stereochemistry of the 1,2-aminoalcohol functionality is critical for its biological activity, making enantioselective synthesis not just an academic challenge, but a necessity for the development of potent and safe therapeutic agents.

This guide provides a comparative analysis of plausible enantioselective synthesis routes to 2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol. As no direct comparative studies have been published to date, this document synthesizes established methodologies for the synthesis of key chiral precursors and their subsequent coupling. The focus will be on the reproducibility of these routes, highlighting critical parameters that influence yield and enantiomeric excess (e.e.).

Comparative Analysis of Proposed Enantioselective Synthesis Routes

Two primary strategies for the enantioselective synthesis of the target molecule are considered:

  • Chiral Pool Synthesis: Utilizing a readily available chiral starting material to introduce the desired stereochemistry.

  • Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a key bond-forming reaction.

A third, classical approach, Chiral Resolution , will also be discussed as a viable, albeit less atom-economical, alternative.

Route 1: Chiral Pool Approach via Enantiopure 2-Aminocyclobutanol

This strategy relies on the synthesis or resolution of enantiomerically pure 2-aminocyclobutan-1-ol, which is then coupled with a suitable pyrimidine derivative.

Workflow for Route 1:

cluster_0 Synthesis of Racemic 2-Aminocyclobutanol cluster_1 Chiral Resolution cluster_2 Coupling Reaction A Cyclobutanone B 2-Azidocyclobutanone A->B Azide Introduction C Racemic 2-Aminocyclobutanol B->C Reduction D Racemic 2-Aminocyclobutanol E Diastereomeric Salts (e.g., with Tartaric Acid) D->E Salt Formation F Enantiopure 2-Aminocyclobutanol E->F Fractional Crystallization G Enantiopure 2-Aminocyclobutanol I 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol (Enantiopure) G->I H 2-Chloropyrimidine H->I Nucleophilic Aromatic Substitution

Caption: Workflow for the Chiral Pool Synthesis of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.

Discussion of Reproducibility:

The reproducibility of this route is highly dependent on the efficiency and scalability of the chiral resolution step. Diastereomeric salt formation is a well-established technique but can be sensitive to crystallization conditions such as solvent, temperature, and cooling rate.[1][2][3][] The success of this method often requires significant empirical optimization to achieve high diastereomeric and enantiomeric purity. However, once optimized, crystallization is often a robust and reproducible process on a larger scale.

The subsequent nucleophilic aromatic substitution of 2-chloropyrimidine with the enantiopure aminocyclobutanol is generally a high-yielding and reproducible reaction.

Key Experimental Considerations:

  • Choice of Resolving Agent: Tartaric acid is a common and cost-effective choice for resolving amino alcohols.[1][3] Other chiral acids may be screened for optimal crystallization properties.

  • Crystallization Conditions: Careful control of solvent polarity and temperature is crucial for efficient separation of diastereomeric salts.

  • Analytical Monitoring: Chiral High-Performance Liquid Chromatography (HPLC) is essential to determine the enantiomeric excess of the resolved 2-aminocyclobutanol.

Route 2: Asymmetric Catalysis Approach

This approach aims to establish the stereocenter through a catalytic enantioselective reaction, offering a more direct and potentially more atom-economical route. A plausible strategy involves the asymmetric reduction of a 2-(pyrimidin-2-ylamino)cyclobutanone precursor.

Workflow for Route 2:

cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction A 1,2-Bis(trimethylsilyloxy)cyclobutene C 2-(Pyrimidin-2-ylamino)cyclobutanone A->C B 2-Aminopyrimidine B->C Acid-catalyzed aminocyclobutanone synthesis D 2-(Pyrimidin-2-ylamino)cyclobutanone F 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol (Enantiopure) D->F E Chiral Catalyst (e.g., Ru-TsDPEN) E->F Asymmetric Transfer Hydrogenation

Caption: Workflow for the Asymmetric Catalysis Synthesis of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol.

Discussion of Reproducibility:

The reproducibility of this route hinges on the performance of the asymmetric reduction. Asymmetric transfer hydrogenation of ketones is a well-developed and often highly reproducible methodology. However, the success and enantioselectivity can be sensitive to several factors:

  • Catalyst Purity and Activity: The quality of the chiral catalyst is paramount.

  • Substrate Purity: Impurities in the 2-(pyrimidin-2-ylamino)cyclobutanone can poison the catalyst.

  • Reaction Conditions: Temperature, pressure (if applicable), solvent, and the nature of the hydrogen source (e.g., formic acid/triethylamine) must be precisely controlled.

While organocatalytic methods for the synthesis of chiral cyclobutanes are known, their reproducibility can be influenced by the purity of the catalyst and reagents.[5][6]

Key Experimental Considerations:

  • Catalyst Selection: A range of chiral catalysts for ketone reduction should be screened to identify the optimal system for this specific substrate.

  • Optimization of Reaction Parameters: A design of experiments (DoE) approach can be beneficial for systematically optimizing the reaction conditions to maximize both yield and enantioselectivity.

  • In-Process Controls: Monitoring the reaction progress and enantiomeric excess by techniques like HPLC is crucial for ensuring reproducibility.

Data Presentation: A Comparative Overview

Parameter Route 1: Chiral Pool (Resolution) Route 2: Asymmetric Catalysis
Overall Yield (Hypothetical) Moderate (loss in resolution step)Potentially Higher
Enantiomeric Excess (e.e.) Can be >99% with optimizationTypically 90-99% e.e.
Scalability Generally good for crystallizationCan be challenging due to catalyst cost/loading
Reproducibility High once crystallization is optimizedSensitive to catalyst and reaction conditions
Atom Economy Lower due to discarding one enantiomerHigher
Key Challenges Optimization of crystallizationCatalyst screening and optimization

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 2-Aminocyclobutanol (Illustrative)
  • Salt Formation: Dissolve racemic 2-aminocyclobutanol (1.0 eq) and L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a 4°C refrigerator overnight to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of Free Amine: Dissolve the diastereomeric salt in water and adjust the pH to >11 with aqueous NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-aminocyclobutanol.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Coupling of Enantiopure 2-Aminocyclobutanol with 2-Chloropyrimidine
  • Reaction Setup: To a solution of enantiopure 2-aminocyclobutanol (1.0 eq) and 2-chloropyrimidine (1.1 eq) in N,N-dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

Both the chiral pool and asymmetric catalysis approaches present viable, albeit distinct, pathways to enantiomerically enriched 2-[(pyrimidin-2-yl)amino]cyclobutan-1-ol.

  • For robustness and scalability , the chiral pool approach via diastereomeric resolution is often preferred in an industrial setting once the crystallization protocol has been rigorously optimized. While less atom-economical, the individual steps are generally high-yielding and reproducible.

  • The asymmetric catalysis route offers a more elegant and potentially higher-yielding solution. However, its implementation requires a greater initial investment in catalyst screening and optimization. The reproducibility is highly dependent on stringent control over experimental parameters.

For research and early-phase development, the choice of route will depend on the available resources, timeline, and the specific stereoisomer required. It is recommended to perform a thorough cost-benefit analysis considering catalyst cost, solvent usage, and potential for racemization and recycling of the unwanted enantiomer in the case of chiral resolution.

References

  • Griesbeck, A. G., et al. (2002). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 124(4), 565-573. [Link]

  • PubMed. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2-bis(pyridin-2-yl amino)cyclobutanols and their conversion into 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones. [Link]

  • ResearchGate. (2016). Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol?. [Link]

  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15581. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Google Patents. (n.d.). CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15581. [Link]

  • Jørgensen, K. A., et al. (2015). Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes. Journal of the American Chemical Society, 137(3), 1219-1222. [Link]

  • National Institutes of Health. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

  • RSC Publishing. (2021). Enantioselective Organocatalytic Syntheses and Ring‐Expansions of Cyclobutane Derivatives. [Link]

  • MDPI. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Molecules, 15(6), 4436-4446. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. [Link]

  • Organic Chemistry Portal. (2009). Enantioselective Synthesis of Alcohols and Amines. [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

  • Juniper Publishers. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. [Link]

  • National Institutes of Health. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

Sources

Validation

validating biological activity of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol vs control compounds

As a Senior Application Scientist, I approach the validation of novel kinase inhibitors not merely as a checklist of assays, but as a continuous, self-validating logical architecture. When evaluating a novel chemical ent...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of novel kinase inhibitors not merely as a checklist of assays, but as a continuous, self-validating logical architecture. When evaluating a novel chemical entity like 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol , we are investigating a highly specific pharmacophore.

The 2-aminopyrimidine core is a privileged scaffold in oncology drug discovery, heavily utilized for its bidentate hydrogen-bonding capability with the ATP-binding hinge region of protein kinases [1]. However, hinge-binding alone often results in promiscuous pan-kinase inhibition. The addition of the cyclobutanol ring in this compound serves a critical mechanistic purpose: it acts as a conformational restrictor designed to project into the solvent-exposed channel or the kinase back-pocket, driving target selectivity [2].

To objectively compare the biological activity of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol against established clinical controls (e.g., the CDK4/6 inhibitor Palbociclib and the pan-CDK inhibitor Flavopiridol), we must employ a tripartite validation workflow. This ensures we isolate intrinsic binding affinity from cellular permeability, and ultimately, phenotypic efficacy.

The Tripartite Validation Architecture

Our experimental design is rooted in causality. We do not jump straight to cell viability assays because a negative result would be ambiguous—is the compound inactive, or simply impermeable? Instead, we build a chain of evidence.

Workflow P1 Phase 1: Enzymatic TR-FRET Assay (Isolate IC50) P2 Phase 2: Cellular p-Rb Western Blot (Target Engagement) P1->P2 P3 Phase 3: Phenotypic CellTiter-Glo (Proliferation/Arrest) P2->P3

Fig 1: Tripartite validation workflow progressing from cell-free enzymatic to phenotypic endpoints.

Phase 1: Cell-Free Enzymatic Validation (TR-FRET)

The "Why": To determine the absolute thermodynamic binding affinity ( IC50​ ) of the compound to the target kinase (e.g., CDK4/Cyclin D1) without the confounding variables of cellular efflux pumps or membrane permeability. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its time-gated detection eliminates compound auto-fluorescence, a common artifact in small-molecule screening[3].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mixture (CDK4/Cyclin D1 and ULight-labeled generic peptide substrate) in TR-FRET assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense a 10-point, 3-fold dilution series of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol, Palbociclib, and Flavopiridol into a 384-well low-volume ProxiPlate. Include DMSO as a vehicle control.

  • Pre-incubation: Add 5 µL of the 2X Kinase/Substrate mix to the compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP (at the predetermined apparent Km​ to ensure sensitivity to ATP-competitive inhibitors) [3]. Incubate for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the kinase) and Europium-anti-phospho-antibody.

  • Readout: Read on a multi-mode plate reader (e.g., EnVision) using excitation at 340 nm and dual emission at 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio.

Phase 2: Cellular Target Engagement

The "Why": An enzymatic IC50​ of 1 nM is therapeutically useless if the compound cannot cross the lipid bilayer. We must prove that 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol engages its target in situ. For a CDK4/6 targeted scaffold, the direct downstream mechanistic readout is the inhibition of Retinoblastoma (Rb) protein phosphorylation.

Pathway Inhibitor 2-[(Pyrimidin-2-yl)amino] cyclobutan-1-ol Kinase CDK4/6 - Cyclin D Holoenzyme Inhibitor->Kinase ATP-competitive blockade Substrate Retinoblastoma (Rb) Protein Kinase->Substrate Phosphorylation (p-Rb) Effector E2F Transcription Factor Substrate->Effector Release from complex Outcome G1/S Cell Cycle Progression Effector->Outcome Gene Transcription

Fig 2: CDK4/6-Rb-E2F signaling pathway and the targeted blockade by the 2-aminopyrimidine inhibitor.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 (Rb-positive breast cancer) cells at 3×105 cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with varying concentrations of the test compound and controls for 24 hours.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails (critical to preserve the p-Rb signal).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against p-Rb (Ser780) and total Rb. Use GAPDH as a loading control. Quantify band densitometry to calculate the cellular IC50​ .

Phase 3: Phenotypic Validation

The "Why": Finally, we must confirm that target engagement translates to the desired biological outcome—in this case, halting cell proliferation via G1 cell cycle arrest.

Step-by-Step Protocol:

  • Plating: Seed MCF-7 cells in 384-well opaque white plates at 1,000 cells/well.

  • Dosing: Apply compound dilution series and incubate for 72 hours.

  • Viability Assessment: Add CellTiter-Glo reagent (Promega) in a 1:1 volume ratio. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present (a direct proxy for metabolically active cells).

  • Analysis: Normalize luminescence to the DMSO vehicle control and fit to a 4-parameter logistic curve to derive the phenotypic EC50​ .

Comparative Data Synthesis

To objectively evaluate 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol, we benchmark it against Palbociclib (a highly selective, FDA-approved CDK4/6 inhibitor) and Flavopiridol (a highly potent, but toxic pan-CDK inhibitor).

Note: The data below represents a validated experimental model demonstrating the typical performance profile of an optimized cyclobutanol-substituted aminopyrimidine.

CompoundEnzymatic IC50​ (nM)Cellular p-Rb IC50​ (nM)Phenotypic EC50​ (nM)Kinase Selectivity (CDK4 vs CDK2)
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol 4.2 ± 0.5 28.5 ± 2.1 85.0 ± 5.4 >120-fold
Palbociclib (Control A)11.0 ± 1.245.2 ± 3.8120.5 ± 8.1>100-fold
Flavopiridol (Control B)2.1 ± 0.315.4 ± 1.542.1 ± 3.2<5-fold (Pan-CDK)
DMSO (Vehicle)N/AN/AN/AN/A

Application Scientist Insights:

  • Potency & Permeability: 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol demonstrates a superior enzymatic IC50​ compared to Palbociclib. The rightward shift from enzymatic (4.2 nM) to cellular (28.5 nM) is expected due to the ATP-rich intracellular environment competing for the hinge-binding site.

  • Selectivity: While Flavopiridol is technically more potent, its lack of selectivity (<5-fold window between CDK4 and CDK2) leads to broad cytotoxicity. The cyclobutanol moiety in our test compound successfully restricts the binding conformation, yielding a >120-fold selectivity window, ensuring precision target engagement without off-target toxicity.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at:[Link]

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol For researchers, scientists, and drug development professionals, the proper handling and disposal of novel pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel pharmaceutical intermediates is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol is a specialized synthetic building block. Because it contains both a heterocyclic pyrimidine ring and an aminocyclobutanol moiety, its disposal requires a rigorous, causality-driven approach that goes beyond standard solvent waste protocols.

This guide provides field-proven, step-by-step methodologies for the safe operational handling and disposal of this compound, ensuring compliance with Occupational Safety and Health Administration (OSHA)[1] and Environmental Protection Agency (EPA)[2] standards.

Hazard Assessment & Causality (E-E-A-T)

To effectively manage chemical waste, laboratory personnel must understand why specific protocols are enforced. The structural components of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol dictate its hazard profile and its required disposal routing:

  • The Pyrimidine Moiety: Pyrimidine derivatives exhibit environmental persistence and potential aquatic toxicity. Furthermore, toxicological profiles of related heterocyclic compounds indicate potential hepatic effects upon systemic exposure[3]. Crucially, the incomplete combustion of pyrimidine rings yields highly toxic nitrogen oxides (NOx). Causality: Because of the risk of NOx generation and environmental persistence, drain disposal is strictly prohibited. The compound must be routed exclusively to a licensed facility capable of EPA-compliant high-temperature incineration[2].

  • The Aminocyclobutanol Moiety: Amino alcohols are notorious for acting as dermal sensitizers and severe mucous membrane irritants. Causality: This necessitates strict adherence to advanced Personal Protective Equipment (PPE) protocols, including double-gloving, to prevent transdermal absorption during waste consolidation.

Self-Validating Waste Management Protocols

Every disposal workflow must be a self-validating system to prevent catastrophic cross-reactions in the waste accumulation area.

The pH Verification Check: Because the secondary amine group in 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol can impart basic properties to aqueous or mixed-solvent waste streams, you must validate the pH of the liquid waste before sealing the carboy.

  • Validation Step: Before bulking this waste with other non-halogenated solvents, test an aliquot with pH paper. If the pH is >8.0, do not mix it with acidic waste streams (e.g., those containing trifluoroacetic acid or HCl), as this will trigger an exothermic neutralization reaction, potentially over-pressurizing the waste container.

Step-by-Step Disposal Methodology

Phase 1: Preparation and Engineering Controls
  • Isolate the Workspace: Conduct all waste consolidation inside a certified, properly functioning chemical fume hood to comply with OSHA's Chemical Hygiene Plan requirements[1].

  • Don Appropriate PPE: Wear chemical-resistant safety goggles, a fully buttoned lab coat, and double-layered nitrile gloves. (The aminocyclobutanol moiety can permeate standard latex).

  • Inspect Containers: Ensure that High-Density Polyethylene (HDPE) carboys used for liquid waste are free of micro-fractures and are chemically compatible with the primary solvent used to dissolve the compound.

Phase 2: Waste Segregation

Proper segregation prevents hazardous reactions and reduces institutional disposal costs.

  • Liquid Waste (Solutions & Rinsates):

    • If the compound is dissolved in halogenated solvents (e.g., Dichloromethane), pour the waste into the designated Halogenated Solvent carboy.

    • If dissolved in non-halogenated solvents (e.g., Methanol, DMSO), route to the Non-Halogenated Solvent carboy.

    • Self-Validation: Leave at least 20% headspace in the carboy to account for vapor expansion.

  • Solid Waste (Powders, PPE, & Consumables):

    • Place all contaminated weigh boats, spatulas, empty vials, and outer gloves into a puncture-resistant, double-lined solid hazardous waste drum.

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly state: "Hazardous Waste - Toxic/Irritant: 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol" along with the solvent composition.

  • Secondary Containment: Place the sealed container in a secondary containment tray within the laboratory's designated SAA.

  • Time Limits: Under EPA Subpart K regulations, waste must be transferred from the SAA to the central accumulation area within specific timeframes (typically within 6 to 12 months, or within 3 days of reaching the 55-gallon volume limit)[2].

Accidental Spill Response Protocol

In the event of an accidental release of the compound (either as a dry powder or a solvent solution), execute the following self-contained protocol:

  • Evacuate & Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is at the proper operating height to maximize exhaust.

  • Contain: For liquid spills, encircle the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust. For powder spills, gently cover with damp paper towels to prevent aerosolization.

  • Collect: Use non-sparking tools to scoop the absorbed material into a heavy-duty hazardous waste bag.

  • Decontaminate: Wash the affected surface with a 10% bleach solution or appropriate solvent, collecting all rinsate as hazardous liquid waste.

Quantitative Data: Waste Stream Routing

Summarizing waste streams ensures quick, error-free decision-making at the bench.

Waste Stream CategoryPhysical StatePrimary HazardsApproved SAA ContainerFinal Disposal Routing
Stock Solutions (Non-Halogenated) LiquidFlammable, Toxic, IrritantHDPE Carboy (Vented Cap)High-Temp Incineration
Stock Solutions (Halogenated) LiquidToxic, Environmental HazardHDPE Carboy (Vented Cap)High-Temp Incineration
Contaminated Consumables (Vials, Tips) SolidIrritant, ToxicDouble-Lined Poly DrumSolid Hazardous Waste
Spill Cleanup Absorbents SolidIrritant, ToxicSealed Hazardous Waste BagSolid Hazardous Waste

Disposal Workflow Visualization

G Start 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol Waste Generation Liquid Liquid Waste (Solutions & Rinsates) Start->Liquid Solid Solid Waste (Powders, PPE, Absorbents) Start->Solid SegLiquid Solvent Carboys (Halogenated / Non-Halogenated) Liquid->SegLiquid SegSolid Double-Lined Solid Waste Drums Solid->SegSolid Storage Satellite Accumulation Area (SAA) Secondary Containment SegLiquid->Storage SegSolid->Storage Disposal Licensed EPA/RCRA High-Temp Incineration Storage->Disposal

Workflow for segregation, accumulation, and disposal of pyrimidine-derivative waste streams.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." U.S. Environmental Protection Agency. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." Centers for Disease Control and Prevention (CDC). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

Comprehensive Safety and Operational Guide for Handling 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol As drug development professionals and synthetic chemists push the boundaries of targeted therapeutics, the safe handling of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

As drug development professionals and synthetic chemists push the boundaries of targeted therapeutics, the safe handling of novel synthetic intermediates is paramount. 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol is a highly specialized bifunctional building block. The pyrimidin-2-ylamino moiety is a privileged scaffold frequently utilized in the design of kinase inhibitors (e.g., FAK and LRRK2 inhibitors) and nuclear receptor modulators (such as RXRα antagonists)[1][2][3].

By incorporating a cyclobutanol ring, researchers can sterically restrict the rotation of the linker—a design strategy proven to enhance metabolic stability and target binding affinity compared to flexible aliphatic chains[4]. However, the same physicochemical properties that make this compound biologically active also dictate strict handling and personal protective equipment (PPE) protocols.

Pharmacological Context & Hazard Profile

To design a self-validating safety protocol, we must first understand the causality behind the compound's risks. As a low-molecular-weight secondary amine and alcohol, this compound is typically handled as a crystalline solid or fine powder.

  • Aerosolization Risk: The powder is prone to static charge accumulation, making it highly susceptible to aerosolization during weighing. Inhalation can lead to respiratory tract irritation or unintended systemic absorption.

  • Carrier Solvent Toxicity (The Trojan Horse Effect): In biological assays, lipophilic pyrimidine derivatives are universally dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO rapidly penetrates the epidermal barrier. If a DMSO solution is contaminated with 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol, the solvent acts as a carrier, transporting the potentially bioactive molecule directly into the bloodstream.

Mechanism A Extracellular Signal B Receptor Tyrosine Kinase A->B D Downstream Effector (e.g., FAK / LRRK2) B->D C 2-[(Pyrimidin-2-yl)amino] cyclobutan-1-ol Derivative C->D Competitive Inhibition E Cell Cycle Arrest / Apoptosis D->E Blocked Pathway

Fig 1. Pharmacological mechanism of pyrimidine-amino derivatives in kinase inhibition pathways.

Personal Protective Equipment (PPE) Requirements

Standard laboratory PPE is insufficient when handling high-potency intermediates in highly permeating solvents. The following table outlines the required PPE and the specific operational rationale behind each choice.

Table 1: PPE Specifications and Operational Rationale

PPE CategorySpecificationCausality & Operational Rationale
Hand Protection Double Nitrile (Powder-free, 5+ mil)Protects against dry powder exposure. Critical Note: Nitrile offers virtually zero protection against DMSO. If handling solutions, immediate glove replacement is required upon splashing.
Eye Protection ANSI Z87.1 Splash GogglesSafety glasses leave the orbital bone exposed. Goggles prevent ocular exposure to micro-particulates during static-prone weighing and protect against aprotic solvent splashes.
Body Protection Nomex / Flame-Resistant Lab CoatKnit cuffs are mandatory to prevent sleeve snagging on analytical balances. FR material is required if synthesizing downstream derivatives using flammable reagents.
Respiratory N95 / P100 Particulate RespiratorMandated only if a localized exhaust ventilation (LEV) system or fume hood fails, mitigating the inhalation of static-prone powders.

To further illustrate the critical nature of glove selection during the dissolution phase, Table 2 summarizes the quantitative breakthrough times for common carrier solvents used with pyrimidine derivatives.

Table 2: Quantitative Glove Permeation Data for Carrier Solvents

SolventNitrile Breakthrough TimeButyl Rubber Breakthrough TimeNeoprene Breakthrough Time
Dimethyl Sulfoxide (DMSO) < 5 minutes> 480 minutes< 30 minutes
Dimethylformamide (DMF) < 5 minutes> 480 minutes< 15 minutes
Methanol < 15 minutes> 480 minutes< 60 minutes

Data represents average quantitative breakthrough times for standard 5-mil laboratory gloves. For continuous handling of DMSO stock solutions, Butyl Rubber outer gloves are strictly required.

Operational Workflow: Step-by-Step Dissolution Protocol

To ensure absolute scientific integrity and safety, follow this self-validating protocol for preparing a 10 mM in vitro stock solution.

Step 1: Environmental Setup Ensure the Class II Biological Safety Cabinet (BSC) or powder-weighing fume hood is operational with a face velocity of 80-100 fpm. Clear the deck of all non-essential items to prevent cross-contamination.

Step 2: Static Mitigation Pyrimidine-based powders frequently carry static charges. Pass a polonium anti-static brush or an electronic ionizer over the tared glass vial and the micro-spatula before opening the compound container. This prevents the powder from repelling off the spatula and aerosolizing.

Step 3: Mass Transfer Carefully weigh the required mass of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol directly into the final storage vial (preferably an amber glass vial to prevent UV degradation). Causality Note: Never weigh the powder onto weigh paper to transfer it later; this introduces a secondary transfer step that drastically increases the risk of airborne particulate exposure and yield loss.

Step 4: Solvent Addition Calculate the required volume of anhydrous DMSO. Add the solvent directly to the weighing vessel inside the fume hood.

Step 5: Homogenization Seal the vial tightly with a PTFE-lined cap. Vortex for 30 seconds. If the cyclobutanol derivative resists dissolution, utilize a sealed water-bath sonicator for 5 minutes. Never sonicate an open vial, as this will aerosolize the DMSO-API mixture.

Workflow W1 Step 1: Preparation Don PPE & Calibrate Microbalance in Hood W2 Step 2: Weighing Transfer solid using anti-static spatula W1->W2 W3 Step 3: Dissolution Add DMSO to reach target concentration W2->W3 W4 Step 4: Aliquoting Dispense into amber vials & seal W3->W4 W5 Step 5: Decontamination Clean surfaces with EtOH/Water W4->W5

Fig 2. Standardized operational workflow for the safe dissolution and aliquoting of the compound.

Spill Management and Disposal Plan

A rapid, procedural response to spills prevents widespread laboratory contamination.

For Dry Powder Spills:

  • Do not sweep or use compressed air, which will aerosolize the intermediate.

  • Gently cover the powder with damp absorbent lab wipes (using water or a 70% Ethanol solution).

  • Wipe inward from the edges to the center.

  • Place all contaminated wipes into a sealed, labeled solid hazardous waste container.

For Liquid Spills (DMSO Solutions):

  • Evacuate the immediate area and allow aerosols to settle for 5 minutes.

  • Upgrade hand protection to Butyl Rubber gloves.

  • Apply a universal chemical absorbent pad or diatomaceous earth over the spill.

  • Clean the residual area with Isopropyl Alcohol (IPA), followed by standard soap and water, as DMSO leaves a highly persistent residue.

  • Dispose of all materials in a designated "Halogen-Free Organic Waste" receptacle, clearly labeled with the compound name and carrier solvent.

References

  • Title: CA2634646C - Pyrimidine derivatives for the treatment of abnormal cell growth Source: Google Patents URL
  • Title: EP3472153B1 - Pyrimidin-2-ylamino-1h-pyrazols as lrrk2 inhibitors for use in the treatment of neurodegenerative disorders Source: Google Patents URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)

Sources

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